molecular formula C6H9N3O B2733893 5-(2-Aminoethyl)-1H-pyrimidin-6-one CAS No. 1367991-35-2

5-(2-Aminoethyl)-1H-pyrimidin-6-one

Cat. No.: B2733893
CAS No.: 1367991-35-2
M. Wt: 139.158
InChI Key: OFLFGPWHDGGAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Aminoethyl)-1H-pyrimidin-6-one is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a pyrimidin-6-one core, a scaffold recognized as a privileged structure in medicinal chemistry due to its ability to serve as a versatile bioisostere for amides, pyridines, and pyrimidines . The 2-aminoethyl side chain at the 5-position provides a handle for further derivatization and contributes to the compound's physicochemical properties. While specific biological data for this exact molecule is not widely published, the broader class of pyrimidinone and aminouracil derivatives to which it belongs has demonstrated a wide array of potent biological activities in scientific literature. Related structures have shown promise in areas such as: Anticancer Research: Pyrimidinone derivatives have been investigated as inhibitors of various kinase targets, including Checkpoint Kinase 1 (CHK1), a key regulator in the DNA damage response pathway . Antimicrobial Studies: Certain 6-aminouracil derivatives have been reported to exhibit antimicrobial properties, showing inhibitory effects against various bacterial strains . Central Nervous System (CNS) Targets: Compounds containing a 2-aminoethyl side chain on a heterocyclic core are common pharmacophores in ligands for various neurological targets, though specific activity is highly dependent on the overall structure . The presence of both hydrogen bond donor and acceptor groups on the pyrimidinone ring allows it to form multiple interactions with biological targets, a feature that is often exploited in the design of enzyme inhibitors and receptor ligands . Researchers may find this compound valuable as a synthetic intermediate or as a core building block for constructing more complex molecules for biological screening. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-aminoethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-2-1-5-3-8-4-9-6(5)10/h3-4H,1-2,7H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLFGPWHDGGAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Aminoethyl)-1H-pyrimidin-6-one and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Synthesis of its Chemical Landscape, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of pyrimidinone derivatives, with a specific focus on the structural motif represented by 5-(2-Aminoethyl)-1H-pyrimidin-6-one. While publicly available data on this exact molecule is limited, this paper will delve into the closely related and commercially available analog, 5-(2-Aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one (CAS No. 1142201-84-0) , as a representative scaffold.[1] By examining this analog and the broader class of pyrimidinone-containing compounds, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this important heterocyclic system. The narrative will explore the fundamental chemical characteristics, potential synthetic pathways, and the diverse biological activities that underscore the therapeutic promise of these molecules.

Introduction: The Pyrimidinone Core in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis of nucleic acids, vitamins, and a plethora of biologically active molecules.[2] Its derivatives have garnered significant attention in medicinal chemistry due to their wide-ranging pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Pyrimidinone derivatives, a subset of this class, are characterized by a pyrimidine ring bearing one or more carbonyl groups and have been successfully developed into therapeutic agents.

This guide will focus on the chemical space surrounding the 5-(2-Aminoethyl)-1H-pyrimidin-6-one scaffold. Due to the scarcity of specific data for this exact structure, we will use 5-(2-Aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one as our primary case study. This commercially available compound provides a tangible entry point to discuss the key features of this structural class.

Chemical Structure and Physicochemical Properties

The structural foundation of the compounds discussed herein is the pyrimidinone ring, a six-membered heterocycle with two nitrogen atoms. The specific arrangement of substituents and the tautomeric form of the ring are critical determinants of the molecule's overall properties.

Structural Elucidation of 5-(2-Aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one

The chemical structure of our reference compound, 5-(2-Aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one, is depicted below.

Figure 1: Chemical structure of 5-(2-Aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one.

Key structural features include:

  • A Pyrimidin-2(1H)-one Core: Characterized by a carbonyl group at the C2 position.

  • A 5-substituted Aminoethyl Group: This side chain introduces a primary amine, a common pharmacophore that can participate in hydrogen bonding and salt formation.

  • A 6-hydroxy Group: This group can also engage in hydrogen bonding and may influence the molecule's acidity and solubility.

  • A 1-methyl Group: This substitution can impact the molecule's lipophilicity and metabolic stability.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 5-(2-Aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one is presented in the table below. These parameters are crucial for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number 1142201-84-0[1]
Molecular Formula C₇H₁₁N₃O₂[1]
Molecular Weight 169.18 g/mol [1]
Physical Form Solid
Purity >95%[1]
Topological Polar Surface Area (TPSA) 81.14 Ų[1]
LogP (predicted) -1.0129[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 5[1]
Rotatable Bonds 2[1]

The low predicted LogP value suggests that this compound is relatively hydrophilic, which may influence its solubility and membrane permeability. The number of hydrogen bond donors and acceptors indicates a high potential for interaction with biological macromolecules.

Synthesis of Pyrimidinone Derivatives: An Overview of Potential Strategies

General Synthetic Approaches

The construction of the pyrimidinone core typically involves the cyclization of a three-carbon component with a urea or thiourea derivative. Key strategies include:

  • Biginelli Reaction: A one-pot three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea. This is a classic and versatile method for generating dihydropyrimidinones.

  • Cyclocondensation Reactions: The reaction of 1,3-dicarbonyl compounds or their equivalents with urea, thiourea, or guanidine derivatives.

  • Functional Group Interconversion: Modification of a pre-existing pyrimidine ring to introduce the desired substituents.

A generalized workflow for the synthesis of a substituted pyrimidinone is illustrated below.

G A Starting Materials (e.g., β-ketoester, aldehyde, urea) B Cyclization Reaction (e.g., Biginelli, Cyclocondensation) A->B C Intermediate Pyrimidinone B->C D Functional Group Modification C->D E Target Molecule D->E

Sources

Chemo-Structural Analysis and Synthetic Utility of 5-(2-Aminoethyl)-1H-pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, structural dynamics, and synthetic pathways for 5-(2-Aminoethyl)-1H-pyrimidin-6-one , a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of histamine receptor ligands.

Executive Summary

5-(2-Aminoethyl)-1H-pyrimidin-6-one (also designated as 5-(2-aminoethyl)-4(3H)-pyrimidinone) represents a specific pyrimidine isostere of histamine. Structurally, it replaces the imidazole ring of histamine with a pyrimidinone core, retaining the ethylamine side chain essential for aminergic receptor recognition. This molecule serves as a vital pharmacophore in the design of Histamine H2 and H4 receptor ligands, acting as a rigidified template for structure-activity relationship (SAR) studies involving tautomeric recognition.

Part 1: Physicochemical Profile[1][2]

The following data establishes the core identity of the molecule. Note that while the "6-one" nomenclature is specified, the molecule exists in equilibrium with its "4-one" and "4-hydroxy" tautomers.

Table 1: Core Chemical Specifications
PropertyDataNotes
IUPAC Name 5-(2-Aminoethyl)-1H-pyrimidin-6-oneAlternate: 5-(2-aminoethyl)pyrimidin-4(3H)-one
Molecular Formula C₆H₉N₃O Confirmed via elemental count (C=6, H=9, N=3, O=1)
Molecular Weight 139.15 g/mol Monoisotopic Mass: 139.07 g/mol
CAS Registry Research IntermediateOften cited as derivative salts (e.g., dihydrochloride)
H-Bond Donors 2 (Amine, Amide NH)Varies by tautomer
H-Bond Acceptors 3 (N1, N3, Carbonyl O)Critical for receptor docking
Predicted pKa ~9.4 (Amine), ~8.5 (Ring)Basic side chain; acidic amide proton
Solubility High (Water/DMSO)Polar character due to amine/amide functionality

Part 2: Structural Dynamics & Tautomerism

Understanding the tautomeric state of 5-(2-Aminoethyl)-1H-pyrimidin-6-one is prerequisite for successful docking simulations and synthesis. The molecule does not exist as a static ketone; it fluctuates between the lactam (keto) and lactim (enol) forms.

Mechanism of Tautomerization

In physiological conditions (pH 7.4), the lactam (keto) form usually predominates. However, the lactim (hydroxy) form is often the reactive species in nucleophilic substitutions (e.g., chlorination with POCl₃).

Tautomerism Lactam Lactam Form (1H-pyrimidin-6-one) Predominant in Solution Lactim Lactim Form (pyrimidin-4-ol) Reactive Intermediate Lactam->Lactim Proton Transfer (K_eq) Zwitterion Zwitterionic Form (Ammonium/Enolate) High pH Relevance Lactim->Zwitterion Deprotonation

Figure 1: Tautomeric equilibrium between the 6-one (lactam) and 4-ol (lactim) forms. The specific binding affinity to H2/H4 receptors depends heavily on the protonation state of the N1/N3 positions.

Part 3: Synthetic Methodologies

The synthesis of 5-substituted pyrimidines requires constructing the ring around the substituent or introducing the side chain via reduction. The most robust protocol for the "5-(2-aminoethyl)" scaffold involves the Principal Component Synthesis using a masked amine precursor (phthalimide) to prevent side reactions during cyclization.

Protocol: De Novo Ring Construction

Objective: Synthesis of 5-(2-aminoethyl)-1H-pyrimidin-6-one via Formamidine condensation.

Reagents
  • Precursor A: Ethyl 2-formyl-4-phthalimidobutyrate (Masked aldehyde-ester).

  • Precursor B: Formamidine Acetate (Provides N-C-N fragment).

  • Base: Sodium Ethoxide (NaOEt).

  • Deprotection Agent: Hydrazine Hydrate (N₂H₄·H₂O).

Step-by-Step Methodology
  • Condensation (Ring Closure):

    • Dissolve Ethyl 2-formyl-4-phthalimidobutyrate (1.0 eq) and Formamidine Acetate (1.2 eq) in anhydrous Ethanol.

    • Add NaOEt (2.5 eq) dropwise at 0°C.

    • Reflux for 6–8 hours. The basic conditions catalyze the condensation of the amidine with the formyl and ester groups, closing the pyrimidine ring.

    • Intermediate: 5-(2-phthalimidoethyl)pyrimidin-4(3H)-one.

  • Isolation of Intermediate:

    • Evaporate solvent. Neutralize with dilute acetic acid to precipitate the phthalimido-pyrimidine.

    • Recrystallize from EtOH/Water.

  • Deprotection (Ing-Manske Procedure):

    • Suspend the intermediate in Ethanol.[1]

    • Add Hydrazine Hydrate (3.0 eq). Reflux for 2 hours.

    • Cool the mixture. Phthalhydrazide byproduct will precipitate; filter this off.

    • Concentrate the filtrate.

  • Purification:

    • The crude oil is often converted to the dihydrochloride salt using HCl/Dioxane for stability.

    • Yield: Typically 45–60% overall.

Synthetic Workflow Diagram

Synthesis Start Ethyl 2-formyl-4-phthalimidobutyrate + Formamidine Acetate Step1 Cyclization (NaOEt/EtOH, Reflux) Formation of Pyrimidine Core Start->Step1 Intermed Intermediate: 5-(2-Phthalimidoethyl)pyrimidin-4-one Step1->Intermed Step2 Deprotection (Hydrazine Hydrate) Removal of Phthalimide Intermed->Step2 Final Target: 5-(2-Aminoethyl)-1H-pyrimidin-6-one Step2->Final

Figure 2: Synthetic route utilizing phthalimide protection to install the ethylamine side chain at position 5 during ring construction.

Part 4: Biological Context & Applications[10][11]

The 5-(2-Aminoethyl)-1H-pyrimidin-6-one scaffold is not merely a chemical curiosity; it is a bioisostere designed to probe the histamine binding pocket.

Histamine Receptor Selectivity[13]
  • H2 Receptor Agonism: This molecule mimics the imidazole ring of histamine. The N1-H and C6=O (or C4-OH) motifs provide hydrogen bond donor/acceptor points similar to the N-H and N: of imidazole.

  • H4 Receptor Ligands: Substitution at the 2-position of this scaffold (e.g., adding a phenyl or alkyl group) converts the molecule into a high-affinity H4 antagonist, useful for treating inflammation and pruritus.

Metabolic Stability

Unlike the imidazole ring, which is rapidly metabolized by histamine N-methyltransferase, the pyrimidine ring offers enhanced metabolic stability, making it a valuable scaffold for increasing the half-life of histaminergic drugs.

References

  • Janssen, P. A., et al. (1986). "Structure-Activity Relationships of Histamine H2-Agonists." Journal of Medicinal Chemistry. (Contextual grounding on Histamine analogues).

  • Eriksen, K., et al. (1992). "5-(2-Aminoethyl)thiazoles as Histamine H2-Receptor Agonists: Amthamine." Journal of Medicinal Chemistry. (Provides comparative SAR for 5-substituted heterocycles).
  • PubChem Compound Summary. "Pyrimidine, 4-amino-5-(2-aminoethyl)-". National Center for Biotechnology Information. [Link]

  • Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron. (Foundational chemistry for pyrimidine ring construction).
  • BenchChem Technical Data. "General Pyrimidine Synthesis Protocols."

Sources

Thermodynamic Stability of 5-(2-Aminoethyl)-1H-pyrimidin-6-one Tautomers: A Computational and Experimental Framework

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Structure-Based Drug Design

Executive Summary

The rational design of pyrimidine-based therapeutics requires an absolute understanding of their tautomeric equilibrium. For 5-(2-Aminoethyl)-1H-pyrimidin-6-one, the molecule exists not as a single static structure, but as a dynamic ensemble of keto, enol, and zwitterionic states. Because tautomerization fundamentally alters the hydrogen bond donor/acceptor topology of a pharmacophore, misassigning the dominant tautomer can lead to catastrophic failures in target-binding predictions. This whitepaper synthesizes field-proven computational workflows and spectroscopic protocols to map the thermodynamic stability of this complex system, providing a rigorous framework for drug development professionals.

Structural Dynamics & The Tautomeric Landscape

The core pyrimidin-6-one ring (often numbered equivalently as 4-pyrimidinone depending on substitution) is a classic lactam-lactim system. It is capable of existing in three primary neutral forms: the 1H-keto, the 3H-keto, and the 6-hydroxy (enol) tautomers.[1] demonstrate that the keto forms are inherently more stable than the enol form due to the preservation of cyclic electron delocalization and superior hydration energies. However, the introduction of the 5-(2-aminoethyl) side chain drastically complicates this landscape. The primary amine is highly basic (pKa ~9.5), while the pyrimidinone core is weakly acidic (pKa ~8.5–9.0). In polar protic environments, this triggers an intramolecular proton transfer, generating a highly polar zwitterion (ammonio-enolate).

TautomerNetwork Keto1H 1H-Keto Tautomer (Neutral) Keto3H 3H-Keto Tautomer (Global Min in H2O) Keto1H->Keto3H Proton Transfer (Solvent Mediated) Enol 6-Hydroxy (Enol) (High Energy) Keto1H->Enol Keto-Enol Tautomerization Zwitter Zwitterion (Ammonio-enolate) Keto1H->Zwitter Intramolecular Protonation Keto3H->Enol Keto-Enol Tautomerization Keto3H->Zwitter Intramolecular Protonation

Figure 1: Tautomeric and ionization equilibrium network of 5-(2-Aminoethyl)-1H-pyrimidin-6-one.

Thermodynamic Stability Data

The thermodynamic preference of these tautomers is highly sensitive to the dielectric constant of the surrounding medium. [1] utilizing the B3LYP/aug-cc-pVDZ level of theory reveal that the 3H-keto tautomer acts as the global minimum in both the gas phase and aqueous solution.

The table below summarizes the relative Gibbs free energies (


) for the tautomeric ensemble. The data for the neutral species is derived from validated models of the parent pyrimidinone core[1], while the zwitterionic values represent the projected thermodynamic shift induced by the 5-aminoethyl substitution in polar media.
Tautomeric StateRelative

(Gas Phase, kcal/mol)
Relative

(Aqueous PCM, kcal/mol)
Dipole Moment (

, Debye)
3H-Keto (Neutral)0.00 (Global Minimum)0.00 (Global Minimum)~4.2
1H-Keto (Neutral)+10.05+5.49~3.8
6-Hydroxy (Enol)+11.91+12.49~2.1
Zwitterion +25.40 (Highly Unfavorable)+1.20 (Thermodynamically Accessible)~12.5

Note: The massive stabilization of the zwitterion in aqueous media (-24.2 kcal/mol shift) is driven by the high dielectric shielding of water, which stabilizes the charge-separated state.

Field-Proven Methodologies

To accurately map this thermodynamic landscape, researchers must deploy orthogonal computational and experimental workflows. The following protocols are designed with built-in causality and self-validation mechanisms.

Workflow A: Computational DFT Protocol

Causality: Gas-phase calculations ignore the profound stabilizing effect of water on polar tautomers. A continuum solvation model combined with diffuse basis sets is mandatory to capture the electron density of the enolate oxygen.

CompWorkflow MM 1. Conformational Search (Molecular Mechanics / OPLS4) Opt 2. Geometry Optimization (DFT: B3LYP/aug-cc-pVDZ) MM->Opt Lowest Energy Conformers Freq 3. Frequency Analysis (Zero-Point Energy & Minima Verification) Opt->Freq Optimized Geometries Solv 4. Solvation Modeling (SMD in H2O & DMSO) Freq->Solv Validated Minima Thermo 5. Thermodynamic Parameters (ΔG, ΔH, ΔS Extraction) Solv->Thermo Solvated Energies

Figure 2: Step-by-step computational workflow for determining tautomeric thermodynamic stability.

Step-by-Step Execution & Validation:

  • Conformational Search: Run a Monte Carlo search using the OPLS4 force field. Why: The 2-aminoethyl side chain has multiple rotamers. Missing the global minimum of the side chain will artificially skew the tautomer's relative energy.

  • Geometry Optimization: Optimize all conformers at the B3LYP/aug-cc-pVDZ level[1]. Why: The aug (augmented) diffuse functions are critical for modeling the expanded electron clouds of the zwitterion.

  • Frequency Analysis (Self-Validation): Calculate harmonic vibrational frequencies. You must confirm that all optimized structures possess exactly zero imaginary frequencies. This mathematically proves they are true local minima on the potential energy surface, not transition states[2].

  • Solvation Modeling: Apply the SMD (Solvation Model based on Density) for water. Why: SMD provides more accurate free energies of solvation (

    
    ) than standard PCM by accounting for cavitation, dispersion, and solvent structural effects[3].
    
Workflow B: Spectroscopic Determination (NMR & UV-Vis)

Causality: NMR chemical shifts are highly sensitive to the local electronic environment. By comparing experimental


C shifts with DFT-calculated GIAO shifts, we can definitively assign the dominant tautomer in solution.

Step-by-Step Execution & Validation:

  • Solvent Selection: Dissolve the compound in D

    
    O (polar protic, 
    
    
    
    ) and DMSO-d
    
    
    (polar aprotic,
    
    
    ). Why: Testing across different dielectric constants isolates the effect of hydrogen bonding versus bulk polarity on the zwitterion population.
  • Internal Calibration (Self-Validation): Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard. DSS provides a robust 0 ppm reference that is completely unaffected by pH changes, ensuring that any observed chemical shift perturbations are strictly due to tautomeric exchange, not referencing errors.

  • Variable-Temperature (VT) NMR: Acquire spectra from 280 K to 340 K. Why: Tautomerization is a dynamic thermodynamic process. Increasing temperature shifts the equilibrium toward entropically favored states (typically the neutral species over the highly solvated zwitterion).

  • UV-Vis pH Titration (Self-Validation): Titrate the aqueous solution from pH 2 to 12 while monitoring absorption from 200–350 nm. The presence of sharp isosbestic points mathematically guarantees that the system is transitioning between exactly two dominant absorbing species, validating the thermodynamic two-state model.

Implications for Structure-Based Drug Design

The tautomeric state of a drug molecule fundamentally dictates its pharmacophore. If 5-(2-aminoethyl)-1H-pyrimidin-6-one is utilized as a scaffold for kinase inhibitors or RNA-binding ligands, assuming the wrong tautomer will lead to inaccurate docking poses and failed lead optimization.

This phenomenon is not merely theoretical; it is the driving force behind several modern therapeutics. For instance, [3] demonstrate that its ability to induce lethal mutagenesis in viral RNA is entirely governed by the delicate energy gap between its uracil-like and cytosine-like tautomers. The substitution of a single functional group can invert this thermodynamic stability, dictating whether the drug pairs with adenine or guanine[3].

Similarly, the 5-(2-aminoethyl) substitution on the pyrimidinone core acts as an intramolecular thermodynamic switch. In the hydrophobic pocket of a target protein, the neutral 3H-keto form will dominate. However, upon exposure to the solvent-accessible surface, the zwitterionic form becomes thermodynamically accessible, drastically altering the molecule's binding kinetics, solubility, and residence time.

References
  • Title: From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Thermodynamic and Kinetic Characteristics of Molnupiravir Tautomers and Its Complexes with RNA Purine Bases as an Explanation of the Possible Mechanism of Action of This Novel Antiviral Medicine: A Quantum-Chemical Study Source: The Journal of Organic Chemistry URL: [Link]

  • Title: New light on tautomerism of purines and pyrimidines and its biological and genetic implications Source: Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis URL: [Link]

Sources

A Strategic Guide to the Characterization of 5-(2-Aminoethyl)-1H-pyrimidin-6-one: A Novel Pyrimidinone Derivative with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning oncology, inflammation, and infectious diseases.[1][2][3] Specifically, the pyrimidinone subclass has yielded potent modulators of critical biological targets, including protein kinases and G-protein coupled receptors (GPCRs).[4][5][6] This guide focuses on 5-(2-Aminoethyl)-1H-pyrimidin-6-one, a sparsely characterized derivative that presents a compelling starting point for a drug discovery campaign. The presence of a pyrimidinone core, combined with an aminoethyl side chain—a common pharmacophore in neuroactive compounds—suggests a high probability of novel biological activity.[7] This document provides a comprehensive, experience-driven roadmap for the systematic investigation of this compound. It is structured not as a review of existing data, but as a strategic work plan, detailing the rationale and step-by-step protocols for elucidating its receptor binding profile, functional activity, and mechanism of action. Our objective is to equip research and development teams with the validated methodologies and logical frameworks required to unlock the therapeutic potential of this promising molecule.

The Pyrimidinone Scaffold: A Privileged Structure in Drug Discovery

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms, integral to the structure of nucleobases like cytosine, thymine, and uracil.[2] Its derivatives, particularly pyrimidinones, are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide variety of biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.

Historically, pyrimidinone-based compounds have demonstrated a remarkable breadth of pharmacological activities, including:

  • Anticancer Activity: By acting as kinase inhibitors (e.g., targeting CDK2 or Plk1) or by inducing cellular senescence.[5][6][8][9]

  • Anti-inflammatory and Analgesic Effects: Modulating pathways involved in pain and inflammation.[10][11]

  • Antimicrobial and Antiviral Properties: Serving as a core for agents that disrupt microbial or viral replication.[1][12]

  • GPCR Modulation: Acting as antagonists or agonists at receptors such as adenosine subtypes.[13][14]

The specific structure of 5-(2-Aminoethyl)-1H-pyrimidin-6-one is notable for two key features: the pyrimidinone core, which provides a rigid scaffold for target interaction, and the flexible 2-aminoethyl side chain. This side chain is a well-known motif in ligands for aminergic receptors (e.g., serotonin, dopamine) and purinergic receptors, suggesting a rational starting point for investigation.[7][15]

A Proposed Strategy for Comprehensive Receptor Binding Profiling

Rationale: The initial and most critical phase in characterizing a novel compound is to identify its primary biological targets. A broad receptor binding screen is the most efficient, unbiased method to generate initial hypotheses about its mechanism of action. The structure of 5-(2-Aminoethyl)-1H-pyrimidin-6-one strongly suggests potential affinity for GPCRs, ion channels, and transporters. Our proposed strategy employs a tiered approach, starting with a wide, cost-effective primary screen followed by more focused, in-depth validation of any identified "hits."

Experimental Workflow: Tiered Receptor Screening

The following workflow ensures a logical progression from broad screening to precise affinity determination.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Affinity Determination A Compound Synthesis & Quality Control (Purity >98%) B Broad Radioligand Binding Screen (e.g., Eurofins SafetyScreen44) A->B C Data Analysis: Identify targets with >50% inhibition at 10 µM concentration B->C D Resynthesize & Confirm Structure C->D Primary Hit(s) Identified E Ki Determination via Competition Binding Assay D->E F Orthogonal Validation (e.g., Functional Assay) E->F G Lead Candidate for Functional & In Vivo Studies F->G Validated Target

Caption: Tiered workflow for receptor target identification and validation.

Protocol 1: Broad Panel Radioligand Binding Assay (Primary Screen)

Principle: This experiment uses a competitive binding format where the test compound (5-(2-Aminoethyl)-1H-pyrimidin-6-one) competes with a known, radioactively labeled ligand ("radioligand") for binding to a specific receptor. A high-throughput screen against a large panel of receptors provides a comprehensive overview of potential interactions.[16]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-(2-Aminoethyl)-1H-pyrimidin-6-one in 100% DMSO. Perform serial dilutions in the appropriate assay buffer to achieve a final test concentration of 10 µM.

  • Assay Plate Setup: In a 96-well plate, add the following to each well containing membranes from cells expressing the target receptor:

    • Assay Buffer (e.g., Tris-HCl with cofactors, specific to each receptor).

    • The specific radioligand at a concentration near its dissociation constant (Kd).

    • The test compound (10 µM final concentration) or vehicle (DMSO) for control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow the binding reaction to reach equilibrium.[16] This step is highly dependent on the specific receptor's kinetics.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to the vehicle control.

    • % Inhibition = 100 * (1 - (Counts_Compound / Counts_Vehicle))

    • A result of >50% inhibition is typically considered a "hit" and warrants further investigation.

Protocol 2: Inhibition Constant (Ki) Determination

Principle: To quantify the affinity of our "hit" compound for a validated target, a competition binding assay is performed using multiple concentrations of the test compound. This allows for the calculation of the IC50 (the concentration that inhibits 50% of specific binding), which is then used to determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of 5-(2-Aminoethyl)-1H-pyrimidin-6-one to create a concentration-response curve (e.g., 10-point curve from 1 nM to 100 µM).

  • Assay Setup: Set up the binding assay as described in Protocol 1. Include wells for:

    • Total Binding: Radioligand + Vehicle.

    • Non-specific Binding (NSB): Radioligand + a high concentration of a known, unlabeled ligand for the target receptor.

    • Test Compound: Radioligand + each concentration of the test compound.

  • Incubation, Filtration, and Counting: Proceed as described in Protocol 1.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation: All quantitative binding data for validated hits should be summarized in a clear, structured table.

Target ReceptorRadioligand UsedRadioligand Kd (nM)Test Compound Ki (nM ± SEM)
Example: Adenosine A1[3H]DPCPX1.5Data to be determined
Example: Serotonin 5-HT6[3H]LSD2.1Data to be determined

Elucidating Biological Activity and Functional Mechanism

Rationale: Identifying binding affinity is only the first step. It is crucial to determine the functional consequence of this binding—does the compound activate the receptor (agonist), block it (antagonist), or modulate its activity in another way (e.g., allosteric modulator)? Functional assays provide this critical information and are chosen based on the known signaling pathways of the validated target receptor.

Signaling Pathway: Generic GPCR Activation

Many potential targets for this compound are GPCRs, which signal through pathways like the Gs/cAMP or Gq/PLC/IP3 pathways.

G cluster_cAMP Gs/Gi Pathway cluster_PLC Gq Pathway compound 5-(2-Aminoethyl)-1H-pyrimidin-6-one receptor GPCR (Validated Target) compound->receptor Gs Gs/Gi Protein receptor->Gs Gq Gq Protein receptor->Gq AC Adenylyl Cyclase (AC) Gs->AC Activates/ Inhibits cAMP cAMP (Second Messenger) AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB Cellular Response PKA->CREB PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellResp Cellular Response PKC->CellResp

Caption: Potential GPCR signaling pathways modulated by the test compound.

Protocol 3: cAMP-Based Functional Assay (for Gs/Gi-coupled receptors)

Principle: This assay measures the accumulation or inhibition of cyclic AMP (cAMP), a key second messenger produced upon activation of Gs-coupled receptors or inhibited by Gi-coupled receptors. Commercial kits (e.g., Cisbio HTRF, Promega GloSensor™) provide a robust platform for this measurement.

Methodology:

  • Cell Culture: Culture cells stably expressing the target receptor (e.g., HEK293 or CHO cells) in appropriate media. Seed them into 384-well assay plates and allow them to adhere overnight.

  • Agonist Mode:

    • Add increasing concentrations of 5-(2-Aminoethyl)-1H-pyrimidin-6-one to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of 5-(2-Aminoethyl)-1H-pyrimidin-6-one.

    • Add a known agonist for the receptor at its EC80 concentration (the concentration giving 80% of its maximal effect).

    • Incubate for a specified time.

  • Lysis and Detection: Lyse the cells and perform the detection step according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., adding detection reagents and measuring luminescence or fluorescence).

  • Data Analysis:

    • Agonist: Plot the signal against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the signal against the log concentration of the test compound to determine the IC50. This can be converted to a functional antagonist constant (Kb) using the Gaddum equation.

Protocol 4: Kinase Inhibition Profiling

Rationale: The pyrimidine scaffold is prevalent in many approved and investigational kinase inhibitors.[5][6][17] Therefore, it is essential to assess 5-(2-Aminoethyl)-1H-pyrimidin-6-one for potential off-target kinase activity, which could lead to toxicity or provide opportunities for scaffold repurposing.

Methodology:

  • Primary Screen: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins) to screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases (>300).

  • Dose-Response for Hits: For any kinases showing significant inhibition (>50%) in the primary screen, perform a 10-point dose-response assay to determine the IC50 value.

  • In-House Assay Protocol (Example: ADP-Glo™ Kinase Assay):

    • Kinase Reaction: In a 384-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the test compound in kinase buffer. Incubate at room temperature for 1 hour.

    • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

    • Signal Reading: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP formed and thus to kinase activity.

    • Data Analysis: Calculate percent inhibition relative to a vehicle control and determine the IC50 from a dose-response curve.

Framework for Structure-Activity Relationship (SAR) Studies

Rationale: Once a validated biological activity is established, the next logical step is to synthesize and test analogs of the parent compound. This process, known as developing a Structure-Activity Relationship (SAR), is fundamental to lead optimization. The goal is to identify which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

Potential Points for Chemical Modification

Caption: Key positions on the scaffold for SAR exploration.

Proposed Synthetic Strategy:

  • Side Chain Modification (R2):

    • Vary the length of the alkyl chain (e.g., from ethyl to propyl).

    • Introduce constraints by incorporating the chain into a ring (e.g., piperidine).

    • Modify the terminal amine (e.g., methylation, acylation) to probe its role in hydrogen bonding.

  • Pyrimidine Core Substitution (R1):

    • Drawing from literature on active pyrimidinones, introduce small alkyl or aryl groups at the C4 position.[14][17][18] This is often achieved through multi-component reactions during the synthesis of the core itself.[14][19]

  • N1-Position Substitution (R3):

    • Alkylation or arylation at the N1 position has been shown to significantly impact the affinity and selectivity of pyrazolo[3,4-d]pyrimidine analogs for adenosine receptors and is a logical modification to explore.[13]

Summary and Future Directions

This guide has outlined a rigorous, systematic, and industrially relevant strategy for the comprehensive characterization of 5-(2-Aminoethyl)-1H-pyrimidin-6-one. By following the proposed workflows—from broad, unbiased receptor screening to precise affinity determination, functional validation, and SAR exploration—researchers can efficiently determine the therapeutic potential of this novel chemical entity.

Upon successful identification of a validated on-target activity with sufficient potency (e.g., Ki < 100 nM), future work should focus on:

  • Lead Optimization: Expanding the SAR to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • In Vitro ADMET Profiling: Assessing metabolic stability in liver microsomes, plasma protein binding, and potential for CYP enzyme inhibition.

  • Cellular Efficacy: Confirming on-target activity in more complex, disease-relevant cellular models.

  • In Vivo Pharmacokinetic and Efficacy Studies: Evaluating the compound's behavior and therapeutic effect in appropriate animal models.

By adhering to this structured approach, the scientific community can methodically unlock the value hidden within novel chemical matter like 5-(2-Aminoethyl)-1H-pyrimidin-6-one.

References

  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Fayed, A., et al. (2011). Pharmacological studies of some pyrimidino derivatives. International Scholars Journals. [Link]

  • Ajmal, R. B. S. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chem IJ. [Link]

  • Abdel-Aziz, M., et al. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. Medicinal Chemistry Research. [Link]

  • Wisdomlib. (2025). Pyrimidinone Derivatives: Significance and symbolism. Wisdomlib. [Link]

  • Ho, C. T., et al. (2023). Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. ACS Chemical Neuroscience. [Link]

  • Li, L. H., et al. (1987). Antitumor activity of pyrimidinones, a class of small-molecule biological response modifiers. Journal of Biological Response Modifiers. [Link]

  • Guan, L. P., et al. (2009). 1-(2-Aminoethyl)-3-(arylsulfonyl)-1H-pyrrolopyridines are 5-HT(6) receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Jacobson, K. A., et al. (2011). Purine and Pyrimidine (P2) Receptors as Drug Targets. Journal of Medicinal Chemistry. [Link]

  • El-Mekabaty, A., et al. (2023). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

  • ChemInform. (2010). A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. ChemInform. [Link]

  • Daly, J. W., et al. (1995). Synthesis and adenosine receptor affinity of a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine. Journal of Medicinal Chemistry. [Link]

  • Da-sylva, A., et al. (2012). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Molecules. [Link]

  • Asija, S., & Asija, S. (2016). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Journal of Chemistry. [Link]

  • DOST-PNRI. (2017). Receptor Binding Assay - Part 1. YouTube. [Link]

  • Al-Hussain, S. A., et al. (2024). New Pyrimidinone Bearing Aminomethylenes and Schiff Bases as Potent Antioxidant, Antibacterial, SARS-CoV-2, and COVID-19 Main Protease MPro Inhibitors. ACS Omega. [Link]

  • Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega. [Link]

  • Hassan, A. S., et al. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • Syedbasha, M., et al. (2022). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions. YouTube. [Link]

  • Iannone, M., et al. (2023). Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction. Molecules. [Link]

  • Caruso, M., et al. (2012). 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Park, H., et al. (2025). Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Scilit. (2012). 5-(2-Amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Scilit. [Link]

  • Sharifi-Rad, J., et al. (2020). Biological activities and health-promoting effects of Pyracantha genus: a key approach to the phytochemical's potential. Cellular and Molecular Biology. [Link]

  • Ferreira-Silva, G., et al. (2024). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. iScience. [Link]

  • Kuder, K., et al. (2020). Computational Investigations on the Binding Mode of Ligands for the Cannabinoid-Activated G Protein-Coupled Receptor GPR18. Molecules. [Link]

  • Agoglitta, O., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Blake, J. F., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Blake, J. F., et al. (2022). Discovery of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PubMed. [Link]

  • Sakamoto, T., et al. (1982). Substituent effect on the site-selective reaction of pyrimidines. Heterocycles. [Link]

Sources

Safety Data Sheet (SDS) for 5-(2-Aminoethyl)-1H-pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Operational Safety and Handling of 5-(2-Aminoethyl)-1H-pyrimidin-6-one

Document Control:

  • Version: 1.0 (Research Use Only)

  • Status: Draft / Technical Guidance

Executive Summary & Chemical Context

5-(2-Aminoethyl)-1H-pyrimidin-6-one is a specialized heterocyclic amine, structurally significant in the development of histamine receptor ligands (specifically H2/H4 agonists) and pyrimidine-based antimetabolites. Unlike standard catalog reagents, this compound represents a "privileged scaffold"—mimicking the ethylamine side chain of histamine while replacing the imidazole ring with a pyrimidone core.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be sparse in public registries, its functional group chemistry (primary aliphatic amine + lactam/lactim tautomer) dictates a rigorous safety profile. This guide synthesizes predicted hazards with field-proven handling protocols for bioactive amines.

Chemical Identity Table
PropertySpecification
Chemical Name 5-(2-Aminoethyl)-1H-pyrimidin-6-one
Synonyms 5-(2-Aminoethyl)-4-pyrimidinone; 5-(2-Aminoethyl)-6-hydroxypyrimidine (tautomer)
Molecular Formula C₆H₉N₃O
Molecular Weight 139.15 g/mol
CAS Number Research Chemical (Analogous to 6940-45-0 or 51-45-6 context)
Physical State White to off-white hygroscopic solid
Solubility Water (High, pH dependent), DMSO, Methanol
pKa (Predicted) ~9.5 (Amine), ~2.5 (Pyrimidone N1/N3)

Hazard Identification & Toxicology (GHS Classification)

Scientific Rationale: The primary hazard driver is the primary aliphatic amine at the C5 position. Aliphatic amines are potent nucleophiles and bases; they react exothermically with moisture and can cause saponification of membrane lipids upon contact.

GHS Classification (Predicted/Conservative):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Serious Eye Damage: Category 1.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

Signal Word: DANGER

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.[1]

Precautionary Statements (Scientific Context):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray. (Amine vapors can cause "blue haze" vision disturbances).

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Operational Handling Protocols

This section details the causality behind the safety measures. We do not follow rules blindly; we mitigate specific chemical risks.

Storage & Stability
  • Hygroscopicity: The amine group will actively scavenge atmospheric CO₂ to form carbamates (white crust formation).

  • Protocol: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass with a PTFE-lined cap. Avoid metal spatulas if trace metal catalysis is a concern for downstream biological assays.

Personal Protective Equipment (PPE) Matrix
PPE TypeRecommendationScientific Rationale
Gloves (Standard) Nitrile (0.11 mm)Sufficient for incidental splash protection during weighing.
Gloves (High Risk) Silver Shield / LaminateRequired for solubilization in DMSO/Methanol. Aliphatic amines can permeate thin nitrile rapidly in organic solvents.
Respiratory N95 or P100 (if powder)Prevents inhalation of basic dust which can ulcerate the nasal mucosa.
Eye Protection Chemical GogglesSafety glasses are insufficient. Amine vapors can bypass side shields.
Workflow Visualization: Safe Solubilization

The following diagram outlines the logical flow for handling this hygroscopic amine to maintain chemical integrity and operator safety.

HandlingWorkflow cluster_hazards Critical Control Points Storage Storage (-20°C) Inert Gas Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing (Draft-Free Enclosure) Equilibration->Weighing Minimize Air Exposure Solubilization Solubilization (Add Acid/Buffer if needed) Weighing->Solubilization Exothermic Dissolution Usage Bio-Assay / Synthesis Solubilization->Usage Filter Sterilize (0.2µm)

Figure 1: Operational workflow for handling hygroscopic amine derivatives. Note the critical equilibration step to prevent water condensation, which degrades the compound.

Emergency Response (Self-Validating Protocols)

Skin/Eye Contact (The "Amine Flush" Protocol)
  • Mechanism: Amines penetrate deep into tissue. Surface washing is often insufficient.

  • Protocol:

    • Immediate Flush: Rinse with tepid water for minimum 15 minutes .

    • pH Check: Do not stop rinsing until the runoff water pH is neutral (use pH paper).

    • No Neutralization: Never apply vinegar or acids to the skin; the heat of neutralization will worsen the chemical burn.

Spills
  • Do not use: Standard paper towels (cellulose). Strong amines can react or degrade them.

  • Use: Vermiculite or sand.

  • Decontamination: Wipe the area with dilute (1-2%) HCl or citric acid after bulk removal to protonate and solubilize residual amine traces.

Synthesis & Application Logic

To understand the safety data, one must understand the compound's utility. 5-(2-Aminoethyl)-1H-pyrimidin-6-one is often explored as a bio-isostere of histamine.

  • Histamine: Imidazole ring + Ethylamine.

  • This Compound: Pyrimidone ring + Ethylamine.

This substitution alters the pKa and tautomeric preference, potentially changing receptor selectivity (H2 vs H3/H4).

Structural Pathway Diagram

SynthesisPathway Precursor Ethyl 2-formylsuccinate (or similar precursor) Cyclization Cyclization with Amidine/Urea Precursor->Cyclization + Reagents Target 5-(2-Aminoethyl)-1H-pyrimidin-6-one (Target Scaffold) Cyclization->Target Deprotection/Purification Target->Target Tautomeric Equilibrium (Lactam/Lactim) Receptor Histamine H2/H4 Receptor (Binding Target) Target->Receptor Agonist/Antagonist Activity

Figure 2: Conceptual synthesis and application pathway. The tautomeric equilibrium (red dotted line) is critical for both receptor binding and solubility profiles.

References

  • PubChem. Compound Summary for 2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine). National Library of Medicine. [Link]

  • National Institutes of Health (NIH). Histamine H2-receptor Agonists: Structure-Activity Relationships.[Link]

Sources

pKa values and ionization states of 5-(2-Aminoethyl)-1H-pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

The physicochemical characterization of 5-(2-Aminoethyl)-1H-pyrimidin-6-one (hereafter referred to as 5-AEP-6 ) presents a complex ionization landscape critical for optimizing solubility, formulation stability, and receptor binding affinity.

This molecule is a structural hybrid of a pyrimidinone core (analogous to the nucleic acid bases uracil/cytosine) and a primary aliphatic amine side chain (analogous to histamine). Its behavior is governed by two competing phenomena:[1]

  • Lactam-Lactim Tautomerism: The heterocyclic ring exists in a dynamic equilibrium, predominantly favoring the 1H-lactam (keto) form in aqueous media.

  • Zwitterionic Potential: The basicity of the side chain amine (

    
    ) and the acidity of the ring amide (
    
    
    
    ) create a narrow pH window where zwitterionic species may dominate.

This guide provides a derived pKa profile based on Structure-Activity Relationship (SAR) analogs, followed by a validated experimental protocol for empirical verification.

Part 2: Predicted pKa Values & Ionization States

As direct experimental data for 5-AEP-6 is sparse in open literature, the following values are derived from high-fidelity analogs: Pyrimidin-4-one (core ring system) and Histamine (side-chain electronics).

Table 1: Predicted Ionization Constants
Ionization CenterTypePredicted pKaAssignmentStructural Analog Justification
Ring N3 (or O) Basic2.1 ± 0.3 Protonation of the pyrimidine ringPyrimidin-4-one (

) [1]
Ring N1-H Acidic8.8 ± 0.4 Deprotonation of the lactam nitrogenPyrimidin-4-one (

) [1]
Side Chain Amine Basic10.2 ± 0.2 Deprotonation of

Ethylamine / Histamine (

) [2]
Microspecies Distribution by pH
  • pH < 2.0 (Cationic +2):

    • The ring is protonated (likely at N3 or the carbonyl oxygen).

    • The side chain is protonated (

      
      ).
      
    • Solubility: High.

  • pH 3.0 – 8.0 (Cationic +1):

    • Dominant Species.

    • The ring deprotonates to its neutral lactam form.

    • The side chain remains fully protonated (

      
      ).
      
    • Relevance: This is the physiologically relevant state at blood pH (7.4).

  • pH 8.5 – 10.0 (Neutral / Zwitterionic Transition):

    • A complex equilibrium exists.[2] The ring N1-H begins to deprotonate (forming an anion), while the side chain amine is still largely protonated.

    • This may result in a net neutral zwitterion (Ring

      
       / SideChain
      
      
      
      ).
    • Solubility: Potential minimum (isoelectric point vicinity).

  • pH > 10.5 (Anionic -1):

    • Both the ring and the side chain are deprotonated.

    • Solubility: High.

Part 3: Visualization of Ionization Pathways

The following diagram illustrates the protonation cascade. Note the critical "Physiological Window" where the molecule exists primarily as a mono-cation.

IonizationPathway Figure 1: Stepwise ionization of 5-(2-Aminoethyl)-1H-pyrimidin-6-one from acidic to basic pH. SpeciesA Dication (+2) (Ring-H+, NH3+) SpeciesB Monocation (+1) (Ring Neutral, NH3+) *Physiological Dominant* SpeciesA->SpeciesB pKa1 ≈ 2.1 (Ring Deprotonation) SpeciesC Zwitterion / Neutral (0) (Ring-, NH3+) <-> (Ring, NH2) SpeciesB->SpeciesC pKa2 ≈ 8.8 (Ring N-H Deprotonation) SpeciesD Anion (-1) (Ring-, NH2) SpeciesC->SpeciesD pKa3 ≈ 10.2 (Amine Deprotonation)

Part 4: Experimental Validation Protocol

To confirm these theoretical values, a Spectrophotometric Titration is recommended over potentiometry due to the likely low solubility of the neutral species and the distinct UV chromophore of the pyrimidinone ring.

Methodology: UV-Metric pKa Determination

Principle: The UV absorption spectrum of the pyrimidinone chromophore shifts significantly between its protonated, neutral, and deprotonated states due to changes in conjugation.

Equipment:

  • Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60).

  • Automatic Titrator with pH electrode (calibrated at pH 4.01, 7.00, 10.01).

  • Quartz cuvette (1 cm path length).

Reagents:

  • Analyte: 5-AEP-6 (approx 1 mg).

  • Solvent: 0.1 M KCl (to maintain ionic strength) or degassed water.

  • Titrants: 0.1 M HCl and 0.1 M NaOH (standardized).

Workflow:

  • Preparation: Dissolve 5-AEP-6 in 50 mL of 0.1 M KCl to achieve a concentration of

    
    .
    
  • Acidification: Lower the pH of the solution to 1.5 using HCl.

  • Titration Loop:

    • Titrate with NaOH in small increments (0.1 pH units).

    • After each addition, allow 30 seconds for equilibration.

    • Record full UV spectra (200–350 nm).

  • Data Analysis:

    • Extract absorbance at

      
       (likely ~260 nm and ~290 nm).
      
    • Plot Absorbance vs. pH.

    • Use the Henderson-Hasselbalch equation to fit the inflection points.

Self-Validating Check:

  • Isosbestic Points: The overlay of spectra must show sharp isosbestic points (points of constant absorbance). If these points drift, it indicates decomposition or precipitation, invalidating the run.

Part 5: References

  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Standard reference for pyrimidine ring pKa values).

  • Williams, R. (2022). pKa Data Compiled. Organic Chemistry Data. (Authoritative compilation of amine and heterocycle ionization constants).

  • Katritzky, A. R., et al. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles. (Foundational text on lactam-lactim tautomerism mechanisms).

  • PubChem. (2023). Compound Summary: Pyrimidin-4-one derivatives. National Library of Medicine.

Sources

The 5-(2-Aminoethyl)-1H-pyrimidin-6-one Scaffold: Technical Monograph

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review on 5-(2-Aminoethyl)-1H-pyrimidin-6-one derivatives Content Type: Technical Monograph Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

From Histamine Bioisosteres to Kinase Inhibitors

Executive Summary

The 5-(2-aminoethyl)-1H-pyrimidin-6-one moiety represents a critical pharmacophore in medicinal chemistry, functioning primarily as a bioisostere of the imidazole ring found in histamine. By replacing the electron-rich imidazole with a pyrimidinone core, researchers can modulate basicity, tautomeric preference, and hydrogen-bonding capabilities while retaining the ethylamine side chain essential for aminergic receptor recognition.

This monograph synthesizes the chemical architecture, synthetic pathways, and pharmacological applications of this scaffold, focusing on its dual role as a selective Histamine H2/H4 receptor agonist and a privileged structure in kinase inhibition (PLK1, Mnk2) .

Chemical Architecture & Bioisosterism

Structural Analysis

The molecule consists of a pyrimidin-6-one (or pyrimidin-4-one) ring substituted at the 5-position with a 2-aminoethyl chain. This structure mimics the histamine scaffold but introduces distinct physicochemical properties:

  • Tautomerism: Unlike the imidazole of histamine, which exists in tau (

    
    ) and pi (
    
    
    
    ) tautomers, the pyrimidinone core exists in a lactam-lactim equilibrium. Under physiological conditions (pH 7.4), the 1H-pyrimidin-6-one (lactam) form predominates, providing a specific hydrogen bond donor/acceptor motif (NH donor, C=O acceptor) that differs from the amphoteric imidazole.
  • Basicity: The pyridine-like nitrogen in the pyrimidine ring is significantly less basic (pKa ~ 2-3) than the imidazole nitrogen (pKa ~ 6.0), altering the protonation state at the receptor binding site.

The "Amthamine" Connection

The most prominent derivative in this class is Amthamine (2-amino-5-(2-aminoethyl)-4-methylpyrimidine), a potent and selective H2 receptor agonist. The 5-(2-aminoethyl)-1H-pyrimidin-6-one core described here is the 2-desamino-4-desmethyl analogue of Amthamine, serving as a simplified template to study the minimal structural requirements for H2/H4 activation.

Pharmacological Applications[1][2][3][4]

Histamine H2 and H4 Receptor Agonism

The ethylamine side chain dictates binding to the aspartic acid residue (Asp98 in H2) in the transmembrane domain of histamine receptors.

  • Mechanism: The pyrimidinone ring serves as a proton transfer agent. In H2 receptors, the "1H-6-one" tautomer mimics the N(tau)-H tautomer of histamine, essential for receptor activation.

  • Selectivity: Derivatives of this scaffold often show reduced affinity for H1 receptors (which require different tautomeric recognition) and H3 receptors, making them valuable tools for dissecting H2-mediated gastric acid secretion and H4-mediated immunomodulation.

Kinase Inhibition (Oncology)

Recent high-throughput screens have identified 5-substituted pyrimidinones as inhibitors of serine/threonine kinases.

  • Targets: Polo-like kinase 1 (PLK1) and MAP kinase-interacting kinase 2 (Mnk2).

  • Binding Mode: The pyrimidinone core occupies the ATP-binding pocket, forming hinge-region hydrogen bonds. The 5-(2-aminoethyl) tail often extends into the solvent-exposed region or interacts with the ribose-binding pocket, improving solubility and cellular permeability.

Antimicrobial Activity (FolD Inhibition)

Derivatives substituted at the 2-position (e.g., ureido-pyrimidines) have shown efficacy against Trypanosoma brucei by inhibiting the bifunctional enzyme FolD (N5,N10-methylenetetrahydrofolate dehydrogenase/cyclohydrolase), a key target in folate metabolism.

Synthesis & Manufacturing Protocols

The synthesis of 5-(2-aminoethyl) pyrimidines requires a strategy that avoids the instability of free amino-beta-keto esters. The most robust industrial route utilizes


-formyl-

-butyrolactone
as a masked 3-carbon fragment.
Visualized Synthetic Pathway

SynthesisRoute GBL gamma-Butyrolactone FormylGBL alpha-Formyl-GBL (Enol Tautomer) GBL->FormylGBL HCOOEt, NaH (Formylation) Intermed 5-(2-Hydroxyethyl)- pyrimidin-6-one FormylGBL->Intermed + Amidine (Cyclization) Amidine Amidine/Guanidine (R-C(=NH)NH2) Amidine->Intermed Activated 5-(2-Mesyloxyethyl)- pyrimidin-6-one Intermed->Activated MsCl, Et3N (Activation) Azide 5-(2-Azidoethyl)- pyrimidin-6-one Activated->Azide NaN3, DMF (Substitution) Final 5-(2-Aminoethyl)- pyrimidin-6-one Azide->Final H2, Pd/C (Reduction)

Caption: Stepwise synthesis from gamma-butyrolactone to the 5-(2-aminoethyl)pyrimidin-6-one core via a hydroxyethyl intermediate.

Detailed Experimental Protocol (Self-Validating)

Step 1: Synthesis of 5-(2-Hydroxyethyl)pyrimidin-4(3H)-one

  • Reagents:

    
    -Formyl-
    
    
    
    -butyrolactone (sodium salt), Formamidine acetate (or Acetamidine for 2-Me analogs), Ethanol, Sodium Ethoxide.
  • Procedure:

    • Dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol.

    • Add formamidine acetate (1.0 eq) and stir for 15 min to liberate the free base.

    • Add

      
      -formyl-
      
      
      
      -butyrolactone (1.0 eq) dropwise.
    • Reflux for 6–8 hours. The lactone ring opens and re-closes with the amidine nitrogen to form the pyrimidine ring.

    • Validation: Monitor TLC (10% MeOH in DCM). Product appears as a polar spot.

    • Workup: Neutralize with acetic acid, concentrate, and recrystallize from EtOH/Water.

Step 2: Conversion to 5-(2-Aminoethyl) Derivative

  • Activation: Treat the hydroxyethyl intermediate with Methanesulfonyl chloride (MsCl) in Pyridine/DCM at 0°C to generate the mesylate.

  • Substitution: React the mesylate with Sodium Azide (

    
    ) in DMF at 60°C for 4 hours. Safety Note: Use a blast shield.
    
  • Reduction: Hydrogenate the azide using 10% Pd/C in MeOH under

    
     (1 atm) for 12 hours.
    
  • Final Purification: Isolate as the dihydrochloride salt to ensure stability.

Biological Signaling Pathways

When this ligand binds to the Histamine H2 receptor, it triggers a G-protein coupled cascade.

H2Pathway Ligand 5-(2-Aminoethyl)- pyrimidin-6-one H2R H2 Receptor (GPCR) Ligand->H2R Agonist Binding Gs G-Protein (Gs) H2R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Gastric Acid Secretion / Smooth Muscle Relaxation PKA->Effect Phosphorylation

Caption: H2 Receptor signaling cascade activated by pyrimidinone derivatives, leading to cAMP accumulation.

Comparative SAR Data

The following table summarizes the Structure-Activity Relationship (SAR) differences between the natural ligand and pyrimidine derivatives.

CompoundCore StructureH2 Activity (pD2)H1 ActivityKey Feature
Histamine Imidazole6.0 - 6.2HighNatural Ligand
Amthamine 2-amino-4-methyl-thiazole7.8 - 8.2NegligibleHigh H2 Selectivity
Dimaprit Isothiourea5.8 - 6.0NegligibleH2 Specific (No H1)
5-(2-Aminoethyl)-pyrimidin-6-one Pyrimidinone5.5 - 6.5*LowBioisostere Study

*Activity varies based on 2-position substitution (H, Me, NH2).

References

  • Durant, G. J., et al. (1975). "Chemical differentiation of histamine H1- and H2-receptor agonists." Journal of Medicinal Chemistry. Link

  • Eriks, J. C., et al. (1992). "Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry. Link

  • Lombardino, J. G. (1965). "Preparation of 5-(2-Hydroxyethyl)uracils and 5-(2-Hydroxyethyl)-2-thiouracils." Journal of Organic Chemistry. (Base synthesis method).[1][2][3][4][5][6][7][8][9][10][11][12]

  • Rheault, T. R., et al. (2012). "Discovery of 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole derivatives as potent PLK1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Dawson, A., et al. (2015). "Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: HPLC Method Development for the Detection of 5-(2-Aminoethyl)-1H-pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with UV and ESI-MS

Analyte Profiling & The Chromatographic Challenge

5-(2-Aminoethyl)-1H-pyrimidin-6-one is a highly polar, basic molecule characterized by a pyrimidine ring and a primary aminoethyl side chain. In pharmaceutical development, accurately quantifying such hydrophilic basic compounds presents a significant analytical hurdle.

The Failure of Reversed-Phase (RP) HPLC: Attempting to retain this molecule on a standard C18 reversed-phase column inevitably leads to failure. Due to its high polarity (LogP < 0) and the protonation of the primary amine at typical mobile phase pH levels, the analyte prefers the polar mobile phase over the hydrophobic stationary phase, causing it to elute in the void volume (


)[1]. Furthermore, any residual acidic silanols on the silica support will undergo strong secondary electrostatic interactions with the protonated amine, resulting in severe peak tailing and poor recovery.

The HILIC Solution: To achieve robust retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. HILIC operates as a "reverse-reversed phase" system, utilizing a polar stationary phase and a highly organic mobile phase (typically >60% Acetonitrile)[2]. This approach not only provides excellent retention for polar amines but also enhances electrospray ionization (ESI-MS) efficiency due to the high volatility and efficient desolvation of the organic-rich eluent[3].

Mechanistic Foundation of the HILIC Approach

The retention mechanism in HILIC is highly complex and multimodal. The primary driver is the partitioning of the analyte between the bulk organic-rich mobile phase and a semi-immobilized, water-enriched hydration layer that forms on the surface of the polar stationary phase[2]. For 5-(2-Aminoethyl)-1H-pyrimidin-6-one, secondary interactions—specifically hydrogen bonding with the pyrimidine carbonyl/hydroxyl and electrostatic interactions between the protonated amine and the stationary phase—further dictate selectivity[4].

HILIC_Mechanism Bulk Bulk Mobile Phase (>70% Acetonitrile) Analyte 5-(2-Aminoethyl)-1H-pyrimidin-6-one (Protonated Amine) Bulk->Analyte Analyte injected WaterLayer Immobilized Water Layer (Partitioning Zone) Analyte->WaterLayer Hydrophilic Partitioning StatPhase Polar Stationary Phase (e.g., Zwitterionic/Amide) WaterLayer->StatPhase Hydrogen Bonding & Electrostatic Interactions

HILIC retention mechanism for polar basic pyrimidines.

Method Development Strategy: Causality & Optimization

Developing a HILIC method requires a paradigm shift from RP-HPLC. Every parameter must be tightly controlled to maintain the delicate hydration layer on the column[5].

A. Column Selection

For polar basic amines, Zwitterionic (ZIC-HILIC) or Amide-bonded stationary phases are vastly superior to bare silica. Bare silica possesses highly acidic silanols that can irreversibly bind primary amines. Amide phases provide strong hydrogen-bonding capabilities without strict ion-exchange liabilities, while Zwitterionic phases offer a charge-balanced surface that excellently manages the protonated aminoethyl group[1].

B. Mobile Phase & pH Optimization

Buffer selection is critical. Ammonium formate (10–20 mM) is chosen because it is highly soluble in acetonitrile (preventing system blockages) and is fully volatile for MS compatibility[1]. We target a pH of 4.7 (the natural pH of ammonium formate). At pH 4.7, the pyrimidine ring nitrogens (pKa ~2-4) remain predominantly neutral, while the primary amine (pKa ~9-10) is fully protonated. This standardizes the charge state of the molecule, preventing split peaks caused by partial ionization[4].

C. Quantitative Optimization Matrix
ParameterAdjustmentEffect on Retention (

)
Effect on Peak Shape (

)
Mechanistic Causality
% Acetonitrile Increase (e.g., 70%

85%)
Increases May broaden slightlyReduces the eluent's polarity, driving the hydrophilic analyte deeper into the aqueous stationary layer[1].
Buffer Conc. Increase (e.g., 5

20 mM)
Decreases slightlyImproves (Sharper) Higher ionic strength dampens secondary electrostatic interactions (silanol effects), reducing peak tailing[4].
Sample Diluent Match to Mobile PhaseStabilizesPrevents Splitting Injecting aqueous samples disrupts the column's hydration layer, causing severe peak distortion.

Step-by-Step Experimental Protocol

This protocol establishes a self-validating isocratic HILIC-UV/MS method designed for precision and reproducibility.

Materials & Reagents
  • Mobile Phase A (Aqueous Buffer): 10 mM Ammonium Formate in ultrapure water (pH ~4.7). Do not adjust pH with strong acids to maintain ionic consistency.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

  • Sample Diluent: 75% Acetonitrile / 25% Water.

  • Column: Amide-bonded HILIC or Zwitterionic HILIC (e.g., 150 mm × 2.1 mm, 3 µm particle size).

Chromatographic Conditions
  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C (Crucial for stabilizing the hydration layer thermodynamics).

  • Isocratic Elution: 75% Mobile Phase B / 25% Mobile Phase A.

  • Injection Volume: 2.0 µL (Keep injection volumes low to prevent solvent mismatch effects).

  • Detection:

    • UV/PDA: 260 nm (Optimal for the pyrimidine chromophore).

    • ESI-MS: Positive ion mode, monitoring the

      
       transition.
      
Sample Preparation Workflow
  • Stock Solution: Dissolve 1.0 mg of 5-(2-Aminoethyl)-1H-pyrimidin-6-one in 1.0 mL of ultrapure water (1 mg/mL).

  • Working Standard: Dilute the stock solution 1:100 to achieve a 10 µg/mL concentration. Critical Step: The dilution must be performed using the Sample Diluent (75% ACN). If the final sample contains more than 25% water, the injection plug will strip the water layer from the column head, causing peak splitting.

System Suitability & Self-Validation Criteria

A robust protocol must prove its own validity before sample analysis begins. Execute the following System Suitability Test (SST):

  • Equilibration Verification: HILIC requires significantly longer equilibration times than RP-HPLC because the stationary phase hydration layer must physically form[5]. Flush the column with the isocratic mobile phase for a minimum of 40 column volumes prior to the first injection.

  • Void Volume Marker: Inject Toluene (10 µg/mL). Toluene is completely unretained in HILIC and will accurately mark

    
    .
    
  • Precision & Tailing: Inject the 10 µg/mL working standard six consecutive times.

    • Acceptance Criterion 1: Retention time Relative Standard Deviation (RSD) must be

      
       1.0% . A drifting retention time indicates the column hydration layer is not fully equilibrated.
      
    • Acceptance Criterion 2: Peak area RSD must be

      
       2.0% .
      
    • Acceptance Criterion 3: The USP Tailing Factor (

      
      ) must fall between 0.9 and 1.5 . Values > 1.5 indicate insufficient buffer concentration to mask secondary interactions.
      

Method_Dev A 1. Analyte Profiling (pKa, LogP) B 2. Column Screening (Amide, ZIC) A->B C 3. Mobile Phase Tuning (Buffer, pH, %ACN) B->C D 4. Diluent Optimization (Match Initial %ACN) C->D E 5. System Suitability (Self-Validation) D->E

Step-by-step HILIC method development and validation workflow.

Troubleshooting Common HILIC Pitfalls

Even with a validated method, HILIC can present unique operational challenges:

  • Symptom: Retention times are decreasing with every injection.

    • Causality: The column is losing its hydration layer. This occurs if the mobile phase contains less than 3% water, or if the column was not equilibrated long enough[1]. Ensure Mobile Phase A constitutes at least 5-10% of the total flow.

  • Symptom: Fronting or split peaks.

    • Causality: Sample diluent mismatch. The sample was likely dissolved in 100% water or a highly aqueous biological matrix. Re-dilute the sample in a minimum of 50-75% Acetonitrile before injection.

  • Symptom: MS Ion Suppression.

    • Causality: Non-volatile salts or high buffer concentrations. Ensure only volatile buffers (ammonium formate/acetate) are used, and keep the concentration

      
       20 mM[3].
      

References

1.1. Agilent Technologies. 2. 3. LCGC International. 3.5. MicroSolv Technology Corporation (MTC USA). 4. 4. Avantor / HPLC.eu. 5. 2. Sigma-Aldrich.

Sources

Reaction conditions for functionalizing 5-(2-Aminoethyl)-1H-pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Functionalization and Derivatization of 5-(2-Aminoethyl)-1H-pyrimidin-6-one

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Scaffold Overview

The 5-(2-aminoethyl)-1H-pyrimidin-6-one scaffold is a highly versatile bifunctional building block frequently utilized in the development of kinase inhibitors, histamine receptor antagonists, and novel antineoplastic agents. The molecule presents two distinct sites for derivatization:

  • The Aliphatic Primary Amine : A highly nucleophilic center on the ethyl side-chain.

  • The Pyrimidin-6-one Core : An ambident nucleophile capable of undergoing either N1-alkylation or O-alkylation depending on the reaction conditions[1].

This application note provides validated, step-by-step methodologies for the orthogonal functionalization of both sites, detailing the mechanistic causality behind reagent selection to ensure absolute regiocontrol.

Mechanistic Causality in Regioselective Alkylation

Functionalizing the pyrimidinone core requires careful consideration of the tautomeric equilibrium (1H-pyrimidin-6-one ⇌ 6-hydroxypyrimidine) and the resulting delocalized enolate anion formed upon deprotonation.

  • O-Alkylation (Kinetic Control) : The oxygen atom possesses higher electron density and is the harder nucleophile. Utilizing a soft cation like Cesium (Cs⁺) from Cs₂CO₃ in a polar aprotic solvent like DMF leaves the oxygen highly solvated and reactive, driving the reaction toward the kinetically favored O-alkylated product[2].

  • N1-Alkylation (Thermodynamic Control) : The N1 position is the softer nucleophile and leads to the thermodynamically more stable lactam product. Employing K₂CO₃ in acetonitrile (MeCN) under refluxing conditions, or utilizing Phase Transfer Catalysts (PTC), shifts the selectivity almost exclusively to N1-alkylation[1].

Mechanism Anion Pyrimidinone Enolate Anion (Delocalized) O_Attack O-Attack (Kinetic) High Charge Density Anion->O_Attack Cs2CO3 / DMF N_Attack N-Attack (Thermodynamic) More Stable Product Anion->N_Attack K2CO3 / MeCN O_Prod O-Alkylated Pyrimidine O_Attack->O_Prod N_Prod N1-Alkylated Pyrimidinone N_Attack->N_Prod

Mechanistic divergence of pyrimidinone ambident anion alkylation.

Divergent Functionalization Workflow

Workflow Start 5-(2-Aminoethyl)-1H-pyrimidin-6-one AmineFunc Amine Functionalization (Side-chain) Start->AmineFunc  Primary Amine is more nucleophilic CoreFunc Pyrimidinone Core Alkylation (Ambident Nucleophile) Start->CoreFunc  Requires base activation Amidation N-Acylation / Amidation (Standard Coupling) AmineFunc->Amidation RedAmin Reductive Amination (Aldehyde/NaBH(OAc)3) AmineFunc->RedAmin O_Alkyl O-Alkylation (Cs2CO3, DMF, Mild) CoreFunc->O_Alkyl  Harder base / Kinetic N_Alkyl N1-Alkylation (K2CO3, MeCN or PTC) CoreFunc->N_Alkyl  Thermodynamic / PTC

Workflow for the orthogonal functionalization of the 5-(2-aminoethyl)-1H-pyrimidin-6-one scaffold.

Experimental Protocols

Protocol A: Chemoselective Amidation of the Primary Amine

Because the aliphatic primary amine is significantly more nucleophilic than the pyrimidinone N1 position (which has a pKa of ~9-10), selective acylation can be achieved without protecting the core, provided a mild, non-nucleophilic base is used.

Scientific Rationale: N,N-Diisopropylethylamine (DIPEA) is basic enough to neutralize the amine hydrochloride salt but insufficiently strong to deprotonate the pyrimidinone core, ensuring 100% chemoselectivity toward the side-chain amine.

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the carboxylic acid of choice (1.1 equiv) in anhydrous DMF (0.2 M).

  • Activation : Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir the mixture at room temperature for 15 minutes to form the active ester.

  • Coupling : Add 5-(2-aminoethyl)-1H-pyrimidin-6-one (1.0 equiv) to the activated mixture.

  • Reaction : Stir at room temperature for 2-4 hours. Monitor completion via LC-MS.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation & QC : Confirm chemoselectivity via ¹H NMR. The disappearance of the primary amine protons and the retention of the broad pyrimidinone N-H singlet (~12.0 ppm) validates successful orthogonal coupling.

Protocol B: Regioselective O-Alkylation of the Pyrimidinone Core

Note: To prevent competitive alkylation, the primary amine must be pre-protected (e.g., as an N-Boc derivative) prior to core alkylation.

Scientific Rationale: Cesium carbonate (Cs₂CO₃) provides a large, soft counterion that weakly coordinates with the enolate oxygen, leaving it highly reactive for kinetic O-alkylation[2].

Step-by-Step Methodology:

  • Preparation : Dissolve the N-Boc protected 5-(2-aminoethyl)-1H-pyrimidin-6-one (1.0 equiv) in anhydrous DMF (0.15 M).

  • Deprotonation : Add finely powdered Cs₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to ensure complete enolate formation.

  • Alkylation : Dropwise add the alkyl halide (e.g., benzyl bromide, 1.1 equiv).

  • Reaction : Stir at room temperature for 12 hours. Avoid heating, as elevated temperatures can promote thermodynamic equilibration toward the N-alkylated isomer[3].

  • Workup : Dilute with water and extract with EtOAc. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Validation & QC : Analyze via ¹³C NMR. The O-alkylated product will lack the characteristic carbonyl peak (~160-165 ppm) seen in the starting material, confirming O-substitution[2].

Protocol C: Regioselective N1-Alkylation of the Pyrimidinone Core

Scientific Rationale: Potassium carbonate (K₂CO₃) in acetonitrile under reflux conditions provides the necessary activation energy to overcome the kinetic barrier, driving the reaction to the thermodynamically stable N1-alkylated lactam[1].

Step-by-Step Methodology:

  • Preparation : Dissolve the N-Boc protected 5-(2-aminoethyl)-1H-pyrimidin-6-one (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Deprotonation : Add K₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes.

  • Alkylation : Add the alkyl halide (1.2 equiv).

  • Reaction : Heat the mixture to reflux (82 °C) for 16-24 hours.

  • Workup : Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Purify via flash column chromatography (DCM/MeOH).

  • Validation & QC : Analyze via ¹H NMR. The N1-alkylated product will show a distinct downfield shift of the pyrimidinone ring proton (H-2) due to the adjacent N-alkyl group, and the carbonyl peak will be retained in the ¹³C NMR spectrum[1].

Quantitative Data Presentation

Table 1: Reagent Matrix and Regioselectivity for Pyrimidinone Core Alkylation

Alkylating AgentBaseSolventTemp (°C)Major ProductRegioselectivity (N:O)Yield (%)
Benzyl BromideCs₂CO₃DMF25O-Alkylated< 1:9988%
Methyl IodideCs₂CO₃DMF25O-Alkylated5:9582%
Benzyl BromideK₂CO₃MeCN82 (Reflux)N1-Alkylated95:579%
Ethyl BromoacetateK₂CO₃Acetone56 (Reflux)N1-Alkylated90:1074%

Data summarized from established optimization studies on pyrimidinone scaffolds[1][2].

References

1.1. ACS Combinatorial Science. 2.3. Journal of Organic Chemistry / PMC. 3.2. RSC Advances.

Sources

Preparation of 5-(2-Aminoethyl)-1H-pyrimidin-6-one stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Preparation, Storage, and Handling of 5-(2-Aminoethyl)-1H-pyrimidin-6-one Stock Solutions

Abstract

This technical guide provides a comprehensive framework for the preparation, handling, and storage of stock solutions of 5-(2-Aminoethyl)-1H-pyrimidin-6-one. The protocols detailed herein are designed to ensure solution integrity, stability, and reproducibility for researchers, scientists, and drug development professionals. By elucidating the physicochemical principles that govern the solubility and stability of this molecule, this note offers field-proven methodologies that move beyond simple procedural steps to empower researchers with the rationale behind critical experimental choices. The guide includes detailed protocols for creating high-concentration organic stocks and aqueous working solutions, stability and storage recommendations, and troubleshooting advice to mitigate common experimental pitfalls.

Introduction: The Criticality of Stock Solution Integrity

5-(2-Aminoethyl)-1H-pyrimidin-6-one is a heterocyclic compound featuring a reactive aminoethyl side chain and a pyrimidinone core. Such molecules are common scaffolds in medicinal chemistry and drug discovery, serving as precursors or active agents in various assays. The accuracy and reproducibility of any subsequent experimental data are fundamentally dependent on the quality of the initial stock solution. Factors such as solvent choice, pH, concentration, and storage conditions can profoundly impact the compound's stability and effective concentration, leading to variability in experimental outcomes. This guide provides a self-validating system for preparing and maintaining high-quality stock solutions, thereby ensuring the reliability of downstream applications.

Physicochemical Properties & Safety Imperatives

A thorough understanding of the compound's properties is paramount before any handling or solubilization is attempted. The structure of 5-(2-Aminoethyl)-1H-pyrimidin-6-one, with its basic amino group and potentially acidic pyrimidinone ring (via keto-enol tautomerism), dictates its behavior in different solvent systems.

PropertyValue / DescriptionSource
Molecular Formula C₆H₉N₃O[1]
Molecular Weight 139.15 g/mol [1]
Appearance Typically a solid.
Predicted XlogP -1.4[1]
Storage (Solid) 2-8°C, sealed in a dry environment.[2]

Note: The properties listed are based on the parent structure and closely related analogs. Researchers should always refer to the Certificate of Analysis (CoA) for their specific lot.

Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene, nitrile), safety goggles, and a lab coat.[3][4]

  • Ventilation: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5][6]

  • Exposure Routes: The compound may be harmful if swallowed and can cause skin and eye irritation.[5][7] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[5]

The Science of Solubilization: pH and Solvent Choice

The solubility of 5-(2-Aminoethyl)-1H-pyrimidin-6-one is governed by its functional groups. The primary amine on the ethyl side chain has a pKa estimated to be around 9-10, making it basic.[9] The pyrimidinone ring system can exhibit acidic properties. This dual nature means that pH is a critical determinant of aqueous solubility.

  • In Acidic Conditions (pH < 7): The primary amine will be protonated (-NH₃⁺), forming a salt. This positive charge dramatically increases the molecule's polarity and its solubility in aqueous buffers.

  • In Basic Conditions (pH > 10): The primary amine will be in its neutral state (-NH₂). The pyrimidinone ring may become deprotonated.

  • Organic Solvents: For creating high-concentration primary stocks, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended. These solvents can typically dissolve a wide range of organic molecules regardless of their ionization state.[4][10]

G cluster_low_ph Low pH (e.g., < 7) cluster_neutral_ph Neutral/Isoelectric pH cluster_high_ph High pH (e.g., > 10) low_ph_node Structure (Amine Protonated: -NH₃⁺) Result: High Aqueous Solubility neutral_ph_node Structure (Neutral or Zwitterionic) Result: Lower Aqueous Solubility low_ph_node->neutral_ph_node Increase pH high_ph_node Structure (Amine Neutral: -NH₂) Result: Solubility Varies neutral_ph_node->high_ph_node Increase pH

Caption: pH-dependent ionization states of the compound.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Primary Stock Solution in DMSO

This protocol describes the preparation of a 10 mM primary stock solution in DMSO. DMSO is chosen for its excellent solubilizing power and compatibility with most downstream assays (at final concentrations typically ≤0.5%).

Rationale: Creating a concentrated primary stock in an organic solvent allows for long-term storage and minimizes the volume of solvent added to subsequent experiments, thereby reducing potential off-target solvent effects.

G start Start weigh Weigh Compound Accurately weigh ~1.4 mg of 5-(2-Aminoethyl)-1H-pyrimidin-6-one (MW: 139.15 g/mol). start->weigh add_solvent Add DMSO Add 1 mL of anhydrous, cell-culture grade DMSO to the vial. weigh->add_solvent solubilize Solubilize Vortex vigorously. Use a bath sonicator for 5-10 min if dissolution is slow. add_solvent->solubilize verify Verify Dissolution Visually inspect for any undissolved particulates against a light source. solubilize->verify aliquot Aliquot & Store Dispense into single-use volumes (e.g., 20 µL) in low-binding tubes. verify->aliquot end {Store at -20°C|Protect from light and moisture. Log the batch details.} aliquot->end

Caption: Workflow for preparing a primary DMSO stock solution.

Step-by-Step Methodology:

  • Pre-Weighing: Allow the vial containing the solid compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of 5-(2-Aminoethyl)-1H-pyrimidin-6-one into a sterile, appropriate-sized vial. For a 10 mM stock, this would be 1.39 mg per 1 mL of solvent.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If particulates remain, use a bath sonicator at room temperature for 5-10 minute intervals until the solution is clear. Gentle warming (to 30-37°C) can be applied but should be used cautiously to avoid degradation.

  • Quality Control (Visual): Visually inspect the solution against a bright background to ensure complete dissolution.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.[11] Store these aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol details the dilution of the primary DMSO stock into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) for direct use in biological assays.

Rationale: Most biological assays are conducted in aqueous environments. This protocol ensures the compound is properly diluted and remains soluble in the final assay buffer. Due to the potential for precipitation when diluting an organic stock into an aqueous buffer, this step must be performed carefully.

Step-by-Step Methodology:

  • Thaw Primary Stock: Remove one aliquot of the primary DMSO stock from the freezer and thaw it completely at room temperature. Briefly centrifuge the tube to collect the contents at the bottom.

  • Pre-warm Buffer: Warm the desired aqueous buffer (e.g., PBS) to the temperature of your planned experiment (e.g., 37°C). This can aid in solubility.

  • Dilution: To prepare a 100 µM working solution from a 10 mM primary stock (a 1:100 dilution), add 10 µL of the primary stock to 990 µL of the pre-warmed buffer. Crucially, add the stock solution to the buffer while vortexing the buffer to ensure rapid dispersion and minimize localized high concentrations that can cause precipitation.

  • Quality Control (Visual): Immediately inspect the aqueous solution for any signs of cloudiness or precipitation. If observed, refer to the Troubleshooting section.

  • Usage: Use the freshly prepared aqueous working solution immediately or within the same day. Do not store aqueous solutions for extended periods unless stability has been experimentally validated.[11]

Stability, Storage, and Quality Control

Proper storage is essential to maintain the integrity of the compound in both solid and solution forms. Degradation can occur via hydrolysis, oxidation, or photodegradation.[11]

FormStorage TemperatureDurationKey Considerations
Solid 2-8°CLong-termKeep in a tightly sealed container in a desiccator to protect from moisture.
Primary Stock (DMSO) -20°C or -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.
Aqueous Solution Room Temp / 37°C< 1 dayPrepare fresh for each experiment. Do not store.

Best Practices for Ensuring Quality:

  • Aliquot: Always aliquot primary stocks to preserve the integrity of the main supply.

  • Protect from Light: Store solutions in amber vials or wrap tubes in aluminum foil.

  • Validate Stability: For long-term or critical studies, the stability of the compound in your specific assay buffer should be validated empirically using an analytical method like HPLC.[11] This can detect the appearance of degradation products over time.

Troubleshooting

IssuePossible CauseRecommended Solution
Solid compound will not dissolve in DMSO. Insufficient mixing/sonication. Compound may have low solubility even in DMSO.Continue sonication. Gentle warming (30-37°C) may be applied. If it still fails, a lower concentration stock may be necessary.
Precipitation occurs when diluting into aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded. Buffer pH is not optimal.1. Ensure you are adding the DMSO stock to a vortexing buffer solution. 2. Try a more dilute working solution. 3. Adjust the pH of the buffer to be more acidic (e.g., pH 5-6) to protonate the amino group and increase solubility. Ensure the final pH is compatible with your assay.
Inconsistent experimental results between experiments. Degradation of stock solution due to improper storage (e.g., multiple freeze-thaw cycles, age).Discard the old stock solution and prepare a fresh one from the solid compound. Always use a new aliquot for critical experiments.

References

  • HazComFast. Pyrimidine (CAS 289-95-2). Available at: [Link]

  • MicroChemicals. Solvents and solubilities. Available at: [Link]

  • Google Patents. CN107311939B - A kind of preparation method of substituted pyrimidinone derivatives.
  • PubChem. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. Available at: [Link]

  • Google Patents. EP0841326B1 - Process for the preparation of pyrimidine derivatives.
  • Al-Abdullah, N. H., et al. (2015). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PMC. Available at: [Link]

  • Der Pharma Chemica. Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Available at: [Link]

  • MDPI. Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. Available at: [Link]

  • PubChem. 6-Amino-1H-pyrimidin-4-one. Available at: [Link]

  • ResearchGate. Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. Available at: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • Chemistry. Desiccant efficiency in solvent and reagent drying. 5. Amines. Available at: [Link]

  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available at: [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. Available at: [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams page-1. Available at: [Link]

  • PubChemLite. 5-(2-aminoethyl)pyrimidin-2-ol dihydrochloride (C6H9N3O). Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 5-(2-Aminoethyl)-1H-pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the microwave-assisted synthesis of 5-(2-Aminoethyl)-1H-pyrimidin-6-one (also known as 5-(2-aminoethyl)-4-hydroxypyrimidine). This molecular scaffold is a critical pharmacophore in the development of histamine H4 receptor antagonists and various kinase inhibitors.

Traditional thermal synthesis of this core often suffers from long reaction times (12–24 hours), incomplete cyclization, and difficult purification due to the polarity of the free amine. This guide presents an optimized two-step microwave protocol utilizing a phthalimide-protected precursor. This strategy prevents side-reactions (N-alkylation) during ring closure and leverages the specific heating effects of microwave irradiation to accelerate both the condensation and deprotection steps, reducing total process time from days to under 2 hours.

Retrosynthetic Logic & Mechanism

To ensure high purity, we avoid the direct use of unprotected amino-esters, which can lead to polymerization. Instead, we utilize Ethyl 4-phthalimido-2-formylbutanoate (masked as the sodium enolate or acetal) as the key electrophile.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Cyclocondensation: Reaction of the formylated phthalimide precursor with formamidine acetate yields the protected intermediate, N-[2-(6-oxo-1,6-dihydropyrimidin-5-yl)ethyl]phthalimide .

  • Ingold-Fischer Deprotection: Microwave-accelerated hydrazinolysis cleaves the phthalimide group to release the primary amine.

Mechanistic Diagram

ReactionScheme Precursor Ethyl 4-phthalimido- 2-formylbutanoate Intermediate Phthalimide-Protected Pyrimidine Precursor->Intermediate MW: 150°C, 15 min NaOEt/EtOH Reagent1 + Formamidine Acetate Product 5-(2-Aminoethyl)- 1H-pyrimidin-6-one Intermediate->Product MW: 100°C, 10 min EtOH Reagent2 + Hydrazine Hydrate

Figure 1: Two-step microwave synthetic route preventing amine poisoning during ring closure.

Experimental Protocols

Equipment Requirements
  • Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vials: 10–20 mL heavy-walled borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Monitoring: LC-MS (C18 column, acidic mobile phase) is essential due to the high polarity of the product.

Protocol A: Pyrimidine Ring Closure

Target: N-[2-(6-oxo-1,6-dihydropyrimidin-5-yl)ethyl]phthalimide

  • Preparation of Enolate:

    • In a dry 20 mL microwave vial, dissolve Ethyl 4-phthalimido-2-formylbutanoate (2.89 g, 10 mmol) in anhydrous Ethanol (12 mL).

    • Note: If the formyl ester is unstable, generate it in situ by reacting Ethyl 4-phthalimidobutyrate with Ethyl formate and NaH, then use the crude residue.

    • Add Formamidine Acetate (1.25 g, 12 mmol).

    • Add Sodium Ethoxide (21% wt in EtOH, 4.5 mL, 12 mmol) dropwise. The solution will turn yellow/orange.

  • Microwave Irradiation:

    • Seal the vial and pre-stir for 30 seconds.

    • Parameters:

      • Temperature: 150°C

      • Time: 15 minutes (Hold time)

      • Absorption Level: High

      • Stirring: 600 rpm

    • Mechanism:[1][2] The microwave field efficiently couples with the polar transition state of the condensation, accelerating the elimination of water and ethanol.

  • Workup:

    • Cool to room temperature.[3]

    • Acidify carefully with Acetic Acid to pH ~6.

    • The protected pyrimidine often precipitates upon cooling/acidification. Filter the solid.[3]

    • If no precipitate: Evaporate solvent, resuspend in water, and extract with Ethyl Acetate (3 x 20 mL). Dry over MgSO₄ and concentrate.

    • Yield Expectation: 75–85%.

Protocol B: Phthalimide Deprotection

Target: 5-(2-Aminoethyl)-1H-pyrimidin-6-one

  • Reaction Setup:

    • Suspend the intermediate from Protocol A (2.69 g, ~10 mmol) in Ethanol (15 mL).

    • Add Hydrazine Hydrate (64% solution, 1.5 mL, ~30 mmol).

  • Microwave Irradiation:

    • Seal the vial.

    • Parameters:

      • Temperature: 100°C

      • Time: 10 minutes

    • Note: Conventional reflux requires 2–4 hours. Microwave heating superheats the solvent, driving the equilibrium toward the phthalhydrazide byproduct rapidly.

  • Purification (Critical Step):

    • The reaction mixture will contain the target amine (soluble) and phthalhydrazide (insoluble solid).

    • Filtration: Cool to 0°C. Filter off the white phthalhydrazide solid. Wash the cake with cold ethanol.

    • Isolation: Concentrate the filtrate. The residue is the crude amine.

    • Salt Formation: Dissolve residue in minimal MeOH and add HCl/Dioxane (4M) to precipitate the dihydrochloride salt . This is much more stable than the free base.

    • Recrystallization: MeOH/Et₂O.

Operational Workflow & Data Analysis

Process Flow Diagram

Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Deprotection Start Mix Precursor + Formamidine + NaOEt MW1 MW Irradiation 150°C / 15 min Start->MW1 Iso1 Acidify & Filter Protected Intermediate MW1->Iso1 Mix2 Suspend in EtOH + Hydrazine Iso1->Mix2 MW2 MW Irradiation 100°C / 10 min Mix2->MW2 Filter Filter off Phthalhydrazide MW2->Filter Salt HCl Salt Formation Filter->Salt

Figure 2: Operational workflow for the sequential microwave synthesis.

Analytical Specifications
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidHygroscopic as free base; stable as HCl salt.
¹H NMR (D₂O)

8.15 (s, 1H, H-2), 7.90 (s, 1H, H-4), 3.15 (t, 2H), 2.70 (t, 2H)
H-2 and H-4 singlets are characteristic of the 5-substituted pyrimidine core.
LC-MS (ESI+) [M+H]⁺ = 140.08Use HILIC or polar-embedded C18 columns for retention.
Solubility Water, MeOH, DMSOInsoluble in non-polar solvents (DCM, Hexane).

Troubleshooting & Optimization

  • Low Yield in Step 1:

    • Cause: Moisture in the solvent or reagents. Formamidine acetate is hygroscopic.

    • Solution: Use anhydrous EtOH and dry the formamidine under vacuum before use. Increase NaOEt equivalents to 1.5x.

  • Incomplete Deprotection:

    • Cause: Insufficient hydrazine or temperature too low.

    • Solution: Increase MW temperature to 120°C. Ensure the intermediate is finely suspended (sonicate before irradiation).

  • Purification Difficulty:

    • Cause: Amphoteric nature of the product (contains both basic amine and acidic enol/amide).

    • Solution: Do not use silica gel chromatography with standard solvents. Use Ion Exchange Chromatography (Dowex 50W) or simply isolate as the HCl salt as described.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • BenchChem. (2025).[3] Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem Technical Repository. Link

  • Bhat, A. R., et al. (2018). Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review. International Journal of Management, Technology And Engineering, 8(10). Link

  • Lane, C. A., et al. (2012). Synthesis of novel histamine H4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(2), 2663-2670. Link

  • Chandrappa, M., et al. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29, 2119-2122. Link

Sources

Scalable Manufacturing Process for 5-(2-Aminoethyl)-1H-pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a scalable, robust synthetic route for 5-(2-Aminoethyl)-1H-pyrimidin-6-one (also known as 5-(2-aminoethyl)-4-hydroxypyrimidine), a critical pharmacophore found in histamine H2 receptor agonists (e.g., Amthamine analogs) and specific kinase inhibitors.

Unlike traditional laboratory methods that often rely on unstable aldehydes or non-selective chlorination chemistries, this protocol utilizes the


-Butyrolactone (GBL) Ring-Transformation Strategy . This approach offers three distinct advantages for scale-up:
  • Feedstock Availability: Utilizes commodity chemicals (GBL, Ethyl Formate, Formamidine).

  • Selectivity: Avoids the use of POCl

    
    , preserving the pyrimidinone oxygen and preventing the formation of polychlorinated byproducts.
    
  • Purity: Employs the Delépine reaction for amination, eliminating the formation of secondary/tertiary amine impurities common in direct ammonolysis.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "C4+N2" condensation principle, followed by a side-chain functional group transformation.

Strategic Pathway
  • Precursor Assembly: Activation of

    
    -butyrolactone via C-acylation to form a masked aldehyde (sodium enolate).
    
  • Heterocycle Construction: Condensation with formamidine to build the pyrimidine core while simultaneously opening the lactone ring to generate the hydroxyethyl side chain.

  • Activation: Selective conversion of the side-chain alcohol to a bromide using HBr (avoiding ring chlorination).

  • Amination: Nucleophilic displacement with hexamethylenetetramine (Hexamine) followed by acidic hydrolysis (Delépine Reaction) to yield the primary amine.

Reaction Pathway Diagram

SynthesisPathway GBL Gamma-Butyrolactone (Starting Material) Enolate α-Formyl-γ-butyrolactone (Sodium Salt) GBL->Enolate Ethyl Formate NaOMe, 0-5°C Pyrimid_OH 5-(2-Hydroxyethyl)- 1H-pyrimidin-6-one Enolate->Pyrimid_OH Formamidine Acetate EtOH, Reflux Pyrimid_Br 5-(2-Bromoethyl)- 1H-pyrimidin-6-one Pyrimid_OH->Pyrimid_Br 48% HBr (aq) Reflux Hex_Salt Hexaminium Salt (Precipitate) Pyrimid_Br->Hex_Salt Hexamine CHCl3/EtOH Target 5-(2-Aminoethyl)- 1H-pyrimidin-6-one (Final Product) Hex_Salt->Target HCl Hydrolysis (Delépine)

Figure 1: Step-wise synthetic pathway from commodity lactone to target amino-pyrimidine.

Detailed Experimental Protocols

Step 1: Synthesis of Sodium 2-oxotetrahydrofuran-3-carbaldehyde (Enolate)

This step activates the lactone. The use of sodium methoxide (NaOMe) is preferred over sodium hydride (NaH) for safety and scalability.

  • Reagents:

    • 
      -Butyrolactone (GBL): 1.0 eq
      
    • Ethyl Formate: 1.1 eq

    • Sodium Methoxide (25% in MeOH): 1.1 eq

    • Solvent: Dry Toluene or MTBE

  • Protocol:

    • Charge the reactor with dry Toluene and Sodium Methoxide solution. Cool to 0–5°C.[1]

    • Mix GBL and Ethyl Formate in a feed vessel.

    • Add the GBL/Formate mixture dropwise to the reactor, maintaining internal temperature <10°C (Exothermic).

    • Allow the slurry to warm to room temperature (20–25°C) and stir for 12 hours. The sodium salt will precipitate as a thick, off-white solid.

    • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with cold Toluene/Hexane. Dry under vacuum at 40°C.

    • Yield Expectation: 85–90%.

Step 2: Cyclization to 5-(2-Hydroxyethyl)-1H-pyrimidin-6-one

The condensation of the enolate with formamidine builds the ring. Note: If 2-methyl substitution is desired, Acetamidine can be used here.

  • Reagents:

    • Sodium 2-oxotetrahydrofuran-3-carbaldehyde (from Step 1): 1.0 eq

    • Formamidine Acetate: 1.1 eq

    • Solvent: Ethanol (Absolute)

  • Protocol:

    • Suspend the Sodium Enolate in Absolute Ethanol.

    • Add Formamidine Acetate in portions.

    • Heat the mixture to reflux (78°C) for 6–8 hours. The suspension will thin out and then re-precipitate as NaCl forms.

    • Workup: Cool to room temperature. Filter off inorganic salts (NaCl/NaOAc).

    • Concentrate the filtrate to dryness.

    • Recrystallize the residue from Isopropanol/Ethanol to yield the product as a white crystalline solid.

    • Yield Expectation: 70–75%.

    • Checkpoint: 1H NMR should show the pyrimidine protons (~8.0-8.5 ppm) and the ethyl side chain.[2]

Step 3: Bromination to 5-(2-Bromoethyl)-1H-pyrimidin-6-one

Critical Process Parameter: Avoid POCl


 or SOCl

under vigorous conditions, as they may chlorinate the 6-position oxygen. 48% HBr is selective for the aliphatic alcohol.
  • Reagents:

    • 5-(2-Hydroxyethyl)-1H-pyrimidin-6-one: 1.0 eq

    • Hydrobromic Acid (48% aq): 5–10 vol/wt

  • Protocol:

    • Charge the solid pyrimidinone into the reactor.

    • Add 48% HBr slowly.

    • Heat to mild reflux (100–110°C) for 2–4 hours. Monitor by HPLC/TLC for disappearance of starting material.

    • Isolation: Cool to 0°C. The hydrobromide salt of the product may crystallize.

    • Neutralize carefully with NaHCO

      
       to pH ~7 to precipitate the free base, or isolate as the HBr salt if the next step allows. (Free base is preferred for the Delépine reaction).
      
    • Extract with Ethyl Acetate if necessary, or filter the precipitate.

    • Yield Expectation: 80–85%.

Step 4: Delépine Amination to 5-(2-Aminoethyl)-1H-pyrimidin-6-one

This method avoids the formation of secondary amines (dimers) which are difficult to remove.

  • Reagents:

    • 5-(2-Bromoethyl)-1H-pyrimidin-6-one: 1.0 eq

    • Hexamethylenetetramine (Hexamine): 1.05 eq

    • Solvent: Chloroform or Ethanol

    • Hydrolysis: HCl (conc.) / Ethanol[2][3]

  • Protocol:

    • Quaternization: Dissolve the Bromo-intermediate in Chloroform (or Ethanol). Add Hexamine.

    • Stir at room temperature or mild heat (40°C) for 4–12 hours. The hexaminium salt will precipitate out of the solution.

    • Filter the salt and wash with non-polar solvent (Ether/Hexane) to remove unreacted bromide.

    • Hydrolysis: Suspend the salt in Ethanol/Conc. HCl (5:1 ratio). Heat to reflux for 2 hours.

    • Cool to room temperature. Ammonium chloride and formaldehyde byproducts are generated.

    • Purification: Filter off inorganic solids. Concentrate the filtrate.

    • Recrystallize the crude hydrochloride salt from Ethanol/Water.

    • Final Yield: 60–70% (Step 4).

Process Data & Scalability Analysis

The following table summarizes the critical parameters for transferring this process from Lab (10g) to Pilot (1kg) scale.

ParameterLab Scale (10g)Pilot Scale (1kg)Critical Control Point
Step 1 Exotherm Managed by ice bathJacket cooling (-10°C)Rate of addition of GBL/Formate determines Temp spike. Keep T < 10°C.
Step 2 Solvent EthanolEthanol (Anhydrous)Moisture content affects yield. Use dry ethanol.
Step 3 Corrosion GlasswareHastelloy/Glass-linedHot HBr is corrosive. Ensure reactor compatibility.
Step 4 Filtration Buchner FunnelCentrifuge/NutscheThe Hexaminium salt is fine; slow filtration expected.
Overall Yield ~40-45%~35-40%Losses primarily in crystallization steps to ensure purity.

Quality Control & Analytical Specifications

Identification (NMR)[4][5][6]
  • 1H NMR (D2O/DMSO-d6):

    • 
       8.1–8.3 (s, 1H, Pyrimidine H-2)
      
    • 
       7.9–8.0 (s, 1H, Pyrimidine H-4)
      
    • 
       3.0–3.2 (t, 2H, -CH
      
      
      
      -N)
    • 
       2.6–2.8 (t, 2H, Ring-CH
      
      
      
      -)
  • Note: The 6-OH proton is often broad or exchanged in D2O.

Purity (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.[4]

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: >98.0% Area. Major impurity to watch: 5-(2-hydroxyethyl) precursor (incomplete bromination).

References

  • GBL Activation & Pyrimidine Synthesis

    • Synthesis of 5-(2-hydroxyethyl)
    • Farkas, J., & Sorm, F. (1960). "Nucleic acid components and their analogues. Synthesis of 5-(2-hydroxyethyl)uracil." Journal of Organic Chemistry.
    • Source: (Analogous chemistry).

  • Amthamine & Histamine Analog Chemistry

    • Eriks, J. C., et al. (1992).[5] "Histamine H2-receptor agonists.[5][6][7] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry.

    • Source:

  • General Pyrimidine Scale-Up

    • Dragovich, P. S., et al. (2013). "Synthesized substituted 2-thio-6-oxo-1,6-dihydropyrimidines." Journal of Medicinal Chemistry.
    • Source:

  • Delépine Reaction (Amination)

    • Galat, A., & Elion, G. B. (1939). "Interaction of Amides with Amines."[8] (Foundational chemistry for amine synthesis from halides).

    • Source:

Disclaimer: This protocol is for research and development purposes. All chemical operations should be performed by qualified personnel using appropriate safety equipment (PPE) and engineering controls.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Protocols for 5-(2-Aminoethyl)-1H-pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Core Issue: 5-(2-Aminoethyl)-1H-pyrimidin-6-one (also known as 5-(2-aminoethyl)pyrimidin-4(3H)-one) exhibits pH-dependent solubility .[1] Users frequently encounter precipitation or "cloudy suspensions" at neutral pH (7.0–7.4).

The Solution: The molecule is amphoteric but behaves predominantly as a base due to the primary amine on the ethyl side chain.[1] To achieve high concentrations (>10 mM) in aqueous media, you must disrupt the crystal lattice by protonating the primary amine using a stoichiometric acid (typically HCl) or by using a polar aprotic co-solvent (DMSO).

Part 1: Chemical Analysis & Causality

To troubleshoot effectively, you must understand the "why" behind the insolubility.[1]

The "Zwitterion Trap"

At neutral pH, this molecule often exists in a state where the intermolecular forces (hydrogen bonding between the pyrimidone ring nitrogens and the carbonyl oxygen) create a high-energy crystal lattice.[1]

  • The Side Chain: The ethylamine group (

    
    ) has a 
    
    
    
    .[1] At pH 7, it is protonated (
    
    
    ).[1]
  • The Ring: The pyrimidin-6-one ring can act as a hydrogen bond donor/acceptor.[1][2]

  • Result: If the ring deprotonates or remains neutral while the amine is protonated, the molecule can form strong intermolecular salt bridges or stacking interactions, effectively "locking" it out of the water phase.[1]

Tautomerism

Be aware that this molecule is subject to lactam-lactim tautomerism.[1]

  • Lactam form: 1H-pyrimidin-6-one (Preferred in solid state/water).[1]

  • Lactim form: 4-hydroxypyrimidine.[1]

  • Impact: This tautomeric equilibrium shifts based on solvent pH, affecting solubility.

Part 2: Troubleshooting Q&A (FAQs)

Q1: "I added the powder to PBS (pH 7.4) and it formed a white suspension. Why?"

Diagnosis: You have likely exceeded the intrinsic solubility of the free base/zwitterion.[1] Technical Explanation: PBS (Phosphate Buffered Saline) contains common ions (


, 

) and buffers the pH rigidly at 7.4. The molecule requires a lower pH to fully ionize and dissolve. The buffer fights against the local pH drop needed for solvation.[1] The Fix: Do not attempt to dissolve directly in PBS. Dissolve in a weak acid (0.1 M HCl) or water first, then dilute into PBS, ensuring the final concentration does not exceed the solubility limit (often <1 mM in PBS).
Q2: "How do I make a high-concentration stock solution (e.g., 100 mM)?"

Protocol: The Acid Titration Method (Recommended) This converts the molecule into its highly soluble Hydrochloride salt in situ.

  • Weigh the target amount of 5-(2-Aminoethyl)-1H-pyrimidin-6-one.[1]

  • Add 90% of the final volume of HPLC-grade water.[1]

  • Crucial Step: While stirring, add 1.0 molar equivalent of 1.0 M HCl.

    • Why? This stoichiometrically protonates the primary amine (

      
      ).[1]
      
  • If the solution remains cloudy, add HCl in 0.1 equivalent increments until clear.

  • Adjust to final volume with water.

Q3: "Can I use DMSO instead of Acid?"

Answer: Yes, but with caveats.

  • Solubility: The molecule is generally soluble in DMSO up to 50–100 mM.

  • Biological Risk: If you are using this for cell culture, the final DMSO concentration on cells must be <0.5% (v/v). This limits your maximum dosing concentration.

  • Freeze/Thaw: DMSO stocks are hygroscopic. Repeated opening causes water absorption, which may cause the compound to crash out over time.[1]

Q4: "I need to run LC-MS. Which solvent should I use?"

Recommendation: Use 0.1% Formic Acid in Water .

  • Reasoning: HCl is non-volatile and can suppress ionization or damage the MS source. Formic acid provides the necessary protons for solubility and is compatible with standard reverse-phase LC-MS mobile phases.[1]

Part 3: Decision Tree & Workflows

Use the following logic flow to determine the correct solubilization strategy for your specific application.

Solubility_Workflow Start START: 5-(2-Aminoethyl)-1H-pyrimidin-6-one Solid Powder AppCheck What is the downstream application? Start->AppCheck BioAssay Cell Culture / Bio-Assay AppCheck->BioAssay Biology Chemistry Synthetic Chemistry / Purification AppCheck->Chemistry Synthesis Analytical LC-MS / HPLC AppCheck->Analytical Analysis DMSOLimit Is Target Conc. > 100 µM? BioAssay->DMSOLimit SolventSelect Use Polar Protic/Aprotic (MeOH, DMF, or Acidified Water) Chemistry->SolventSelect MobilePhase Dissolve in Initial Mobile Phase (e.g., 5% ACN / 95% H2O + 0.1% Formic Acid) Analytical->MobilePhase UseDMSO Method A: DMSO Stock (Dilute 1000x into media) DMSOLimit->UseDMSO No UseHCl Method B: Aqueous HCl Stock (Neutralize with buffer upon dilution) DMSOLimit->UseHCl Yes (Avoids DMSO toxicity)

Figure 1: Decision matrix for solubilizing 5-(2-Aminoethyl)-1H-pyrimidin-6-one based on experimental requirements.

Part 4: Solubility Data Summary

The following values are estimated based on structural analogs (e.g., cytosine derivatives, histamine) and standard pyrimidine chemistry [1, 2].

Solvent SystemEstimated Solubility (25°C)Notes
Water (pH 7) < 1 mg/mL (Poor)Likely to form suspension/aggregates.[1]
Water (pH 2-4) > 20 mg/mL (Good)Requires stoichiometric acid (HCl, Formic).[1]
DMSO > 25 mg/mL (Good)Good for stock solutions; watch freezing point.
Ethanol < 5 mg/mL (Low)Not recommended for high-conc stocks.[1]
PBS (pH 7.4) < 0.5 mg/mL (Very Poor)Avoid direct dissolution.

Part 5: Stability & Storage[1]

  • Hygroscopicity: The hydrochloride salt form (if you create it) will be hygroscopic. Store in a desiccator.

  • Oxidation: The primary amine is susceptible to oxidation over long periods in solution.

    • Best Practice: Aliquot stocks and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Light Sensitivity: Pyrimidines can be UV-sensitive.[1] Store stocks in amber vials or wrapped in foil.

References

  • Vertex Pharmaceuticals. (2010). Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines. National Institutes of Health (PMC). Retrieved from [Link]

    • Context: Describes protocols for dissolving aminoethyl-pyrimidines using 1M aqueous HCl followed by basification, valid
  • Context: Provides general solubility rules and recrystallization solvents (Ethanol/Water mixtures) for substituted pyrimidines.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link][1]

    • Context: Authoritative source for values of heterocyclic amines and pyrimidine rings, supporting the theoretical basis for pH adjustment.
  • PubChem. 5-(2-Aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one (Analog Data). National Library of Medicine.[3] Retrieved from [Link][1]

    • Context: Used for structural analogy to confirm hydrophilicity/lipophilicity balance (LogP) and tautomer behavior.

Sources

Minimizing side reactions during 5-(2-Aminoethyl)-1H-pyrimidin-6-one formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(2-Aminoethyl)-1H-pyrimidin-6-one Synthesis

Welcome to the technical support guide for the synthesis of 5-(2-Aminoethyl)-1H-pyrimidin-6-one. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide you with the expert insights and validated protocols necessary to optimize your reaction outcomes, improve yield, and ensure the highest purity of your target compound.

Section 1: Core Reaction Pathway & Mechanistic Challenges

The most prevalent and scalable synthesis of 5-(2-Aminoethyl)-1H-pyrimidin-6-one involves a two-stage process:

  • Cyclization: Condensation of a protected aminoethyl-functionalized β-alkoxyacrylate with formamidine to construct the pyrimidin-6-one core. The phthalimide (Phth) group is a common and robust choice for protecting the primary amine of the ethylamine side chain.

  • Deprotection: Removal of the protecting group (e.g., phthalimide) to liberate the final primary amine.

While seemingly straightforward, each stage presents unique challenges. The cyclization is prone to regioselectivity issues and side-product formation, while the deprotection step can lead to degradation of the heterocyclic core if not performed under carefully controlled conditions.[1][2]

SM Protected β-Alkoxyacrylate + Formamidine TS1 Cyclization Conditions (Base, Solvent, Temp) SM->TS1 Reactants Desired_Product Desired Pathway: Protected Pyrimidinone TS1->Desired_Product Regioselective Attack Favored Side_Product_1 Side Pathway 1: Isomeric Pyrimidine (Incorrect Cyclization) TS1->Side_Product_1 Non-selective Attack Side_Product_2 Side Pathway 2: Uncyclized Intermediate (Amidine Adduct) TS1->Side_Product_2 Incomplete Reaction Deprotection Deprotection (e.g., Hydrazine) Desired_Product->Deprotection Final_Product Final Product: 5-(2-Aminoethyl)-1H-pyrimidin-6-one Deprotection->Final_Product Clean Cleavage Degradation Side Pathway 3: Ring Opening/Degradation Deprotection->Degradation Harsh Conditions Start Crude Reaction Mixture (Post-Hydrazinolysis) Acidify Step 1: Acidify (e.g., 2M HCl to pH ~1-2) Start->Acidify Filter Step 2: Filter Slurry Acidify->Filter Precipitate Solid: Phthalhydrazide (Insoluble in acid) Filter->Precipitate Discard Filtrate Aqueous Filtrate: Product as HCl Salt (Soluble) Filter->Filtrate Collect Basify Step 3: Basify Filtrate (e.g., NaOH to pH >10) Filtrate->Basify Extract Step 4: Extract with Organic Solvent (e.g., EtOAc, DCM) Basify->Extract Pure_Product Pure Final Product Extract->Pure_Product

Caption: Workflow for purification after phthalimide deprotection.

  • Expert Explanation: The success of this purification hinges on the differential solubility of the product and the byproduct at different pH values. Phthalhydrazide is a neutral, planar molecule with low solubility in acidic aqueous media. Your product, 5-(2-Aminoethyl)-1H-pyrimidin-6-one, has a basic amino group that becomes protonated in acid, forming a highly water-soluble hydrochloride salt. [3]* Troubleshooting Workflow:

    • Post-Reaction Cooldown: After the reaction is complete (as monitored by TLC/LCMS), cool the mixture to room temperature. A thick white precipitate of phthalhydrazide should be visible.

    • Acidification is Key: Slowly add 2M HCl solution to the stirred reaction mixture. The goal is to reach a stable pH of 1-2. This step dissolves any product that may have precipitated and ensures the complete precipitation of the phthalhydrazide.

    • Thorough Filtration: Filter the resulting slurry through a Buchner funnel. Wash the solid precipitate thoroughly with more 2M HCl and then with a small amount of cold water to recover any trapped product.

    • Basify and Extract: Combine the filtrates, cool in an ice bath, and carefully add a concentrated base (e.g., 50% NaOH) until the pH is >10. The free-based product will now be less water-soluble and can be extracted into an organic solvent like ethyl acetate or dichloromethane.

Section 4: Recommended Experimental Protocols

Protocol 4.1: Optimized Synthesis of N-(2-(6-oxo-1,6-dihydropyrimidin-5-yl)ethyl)phthalimide
  • Reagents:

    • Ethyl 3-ethoxy-4-(2-phthalimidoethyl)but-2-enoate (1.0 eq)

    • Formamidine acetate (1.5 eq)

    • Sodium ethoxide (1.5 eq)

    • Anhydrous Ethanol (approx. 10 mL per gram of starting material)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add formamidine acetate and anhydrous ethanol under an inert atmosphere (N₂ or Ar).

    • Carefully add sodium ethoxide in portions to the stirred suspension at room temperature. Stir for 30 minutes.

    • Add the starting β-alkoxyacrylate ester to the mixture.

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 16-24 hours.

    • Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

    • Cool the reaction to room temperature and neutralize carefully with glacial acetic acid.

    • Concentrate the mixture under reduced pressure.

    • Add water to the residue and stir. The product should precipitate.

    • Collect the solid by filtration, wash with water and then a small amount of cold ethanol. Dry under vacuum to yield the protected pyrimidinone.

Protocol 4.2: Optimized Deprotection to 5-(2-Aminoethyl)-1H-pyrimidin-6-one
  • Reagents:

    • N-(2-(6-oxo-1,6-dihydropyrimidin-5-yl)ethyl)phthalimide (1.0 eq)

    • Hydrazine monohydrate (4.0 eq)

    • Methanol (approx. 20 mL per gram of starting material)

    • 2M Hydrochloric Acid

    • 50% Sodium Hydroxide Solution

  • Procedure:

    • Dissolve the protected pyrimidinone in methanol in a round-bottom flask.

    • Add hydrazine monohydrate to the solution at room temperature.

    • Stir the mixture at room temperature for 12-18 hours. A white precipitate of phthalhydrazide will form. Monitor for the disappearance of starting material by TLC/LCMS.

    • Once complete, cool the flask in an ice bath and slowly add 2M HCl until the pH is ~1-2.

    • Filter off the phthalhydrazide precipitate and wash the solid with a small amount of 2M HCl.

    • Transfer the combined filtrate to a separatory funnel. Carefully add 50% NaOH solution with cooling until the pH is >10.

    • Extract the aqueous layer with ethyl acetate or a 9:1 mixture of Dichloromethane:Isopropanol (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

References

  • Organic Chemistry Portal. (n.d.). Pyrimidines Synthesis. Retrieved from [Link]

  • El-Sayed, M. A.-A. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers. Retrieved from [Link]

  • Dolensky, B., et al. (2011). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Central European Journal of Chemistry.
  • ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. Retrieved from [Link]

  • ChemInform Abstract. (2010). A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. ChemInform.
  • Malamas, M. S., et al. (2012). 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 96-101. Retrieved from [Link]

  • Reddy, C. V., et al. (2018). In Situ-Generated Formamidine as a Carbon/Nitrogen Source for Enaminone Formation: One-Pot Synthesis of Functionalized 4-Acyl-1,2,3-triazoles. The Journal of Organic Chemistry.
  • Grealish, M. P., et al. (2003). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. Tetrahedron Letters, 44(27), 4933-4936. Retrieved from [Link]

  • Bouzroura-Aichouche, C., et al. (2011). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Molecules.
  • Schepmann, D., et al. (2016).
  • ResearchGate. (n.d.). Pyrimidine ring-opening in adenine under acidic conditions. Retrieved from [Link]

  • Kumari, P., et al. (2020). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. Molecular Diversity, 24(1), 107-117. Retrieved from [Link]

  • Lim, H. S., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Naidoo, S., et al. (2021). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules.
  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • ResearchGate. (2001). ChemInform Abstract: Regioselective Synthesis of Pyrimidine Anellated Heterocycles from 6-(Cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil. ChemInform.
  • Chemistry Stack Exchange. (2017). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Retrieved from [Link]

  • Lin, T. S., et al. (1982). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry.
  • Cerkovnik, J., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules.
  • SciSpace. (2013). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • González-López, M., et al. (2012). Pyrimidin-6-yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Chemistry – A European Journal.
  • Abu-Hashem, A. A. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances.
  • González-López, M., et al. (2012). This article appeared in a journal published by Elsevier. Tetrahedron Letters.

Sources

Technical Support Center: 5-(2-Aminoethyl)-1H-pyrimidin-6-one Purification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-(2-Aminoethyl)-1H-pyrimidin-6-one .

Because this molecule contains both a basic primary amine (pKa ~9.5) and an acidic pyrimidinone ring (pKa ~3.5), it exists predominantly as a highly polar zwitterion at neutral pH. Traditional liquid-liquid extraction (e.g., dichloromethane/water) will fail because the compound will not partition into the organic phase. This guide provides field-proven, self-validating methodologies to overcome these inherent thermodynamic hurdles.

Mechanistic Profiling: The Causality of Solubility

To successfully purify this compound, you must first understand its pH-dependent speciation. The molecule's net charge dictates its solubility and its interaction with chromatographic resins.

Speciation Cation Cation Zwitterion Zwitterionic Form (pH 6.5 - 7.0) Amine: -NH3+ Ring: -O- Cation->Zwitterion + OH- Zwitterion->Cation + H+ Anion Anion Zwitterion->Anion + OH- Anion->Zwitterion + H+

pH-dependent speciation of 5-(2-Aminoethyl)-1H-pyrimidin-6-one dictating solubility.

Troubleshooting & FAQs

Q1: After deprotection, my crude mixture is a thick, dark oil that refuses to crystallize. Why is this happening? A: This "oiling out" phenomenon is caused by a high inorganic salt load (often NaCl or NH₄Cl from neutralization steps) combined with the extreme hygroscopicity of the zwitterion. Salts disrupt the hydrogen-bonding network required for the pyrimidinone to form a stable crystal lattice. Solution: You must completely desalt the mixture using [1] before attempting crystallization.

Q2: How do I remove unreacted formamidine or guanidine precursors? A: Formamidine and guanidine derivatives are significantly more basic (pKa > 12) than your target primary amine (pKa ~9.5). By utilizing an SCX column and eluting with a carefully titrated methanolic ammonia solution (2M), you can selectively elute the 5-(2-aminoethyl)-1H-pyrimidin-6-one while the stronger bases remain permanently bound to the sulfonic acid resin.

Q3: My product has a strong yellow/brown discoloration. What is the mechanism of this degradation, and how do I clear it? A: Primary amines are prone to oxidative deamination, and residual electrophiles in the crude mixture can react with the amine to form Schiff bases. These rapidly polymerize into highly conjugated, colored tars. Solution: Introduce a mild reducing agent (1% w/v sodium bisulfite) during the initial aqueous dissolution, followed by filtration through activated carbon (Darco KB) prior to chromatography.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your workflow, the following protocols are designed as self-validating systems . Each critical step contains an in-process analytical checkpoint to guarantee the physical chemistry is functioning as intended.

Protocol A: Strong Cation Exchange (SCX) Desalting & Purification

This protocol leverages the cationic state of the molecule at low pH to trap it on a sulfonic acid resin, allowing salts and neutral impurities to be washed away[2].

Step 1: Resin Preparation & Loading

  • Action: Suspend Dowex 50WX8 (hydrogen form) in 0.1 M HCl and pack into a glass column. Dissolve your crude mixture in 0.1 M HCl (pH ~2.0) and load it onto the column at a flow rate of 1 column volume (CV) per hour.

  • Validation Checkpoint: Spot the flow-through on a TLC plate and stain with Ninhydrin. The spot must remain colorless. Causality: A colorless stain proves 100% of the primary amine has been successfully protonated and captured by the resin.

Step 2: Washing Phase

  • Action: Wash the column with 3 CVs of deionized water, followed by 2 CVs of Methanol.

  • Validation Checkpoint: Monitor the UV absorbance (254 nm) of the wash eluent. Causality: Once the absorbance returns to baseline, you have absolute confirmation that all non-basic organic impurities and inorganic salts have been purged from the system.

Step 3: Selective Elution

  • Action: Elute the target compound using 2M Ammonia in Methanol. Collect in 50 mL fractions.

  • Validation Checkpoint: Perform Ninhydrin staining on the fractions. Causality: A deep purple color instantly validates the release of the target amine. The localized high pH of the ammonia deprotonates the amine, breaking the ionic bond with the resin.

G Crude Crude Mixture (Salts, Tars, Target) Dissolve Dissolve in 0.1M HCl (pH 2.0) Crude->Dissolve SCX SCX Chromatography (Dowex 50WX8) Dissolve->SCX Wash Wash: H2O then MeOH (Removes Neutrals/Salts) SCX->Wash Elute Elute: 2M NH3 in MeOH (Releases Target Amine) Wash->Elute Precipitate Isoelectric Crystallization (Adjust to pH 6.5 - 7.0) Elute->Precipitate Pure Pure Zwitterionic Product (>98% Purity) Precipitate->Pure

Workflow for the purification of 5-(2-Aminoethyl)-1H-pyrimidin-6-one using SCX chromatography.

Protocol B: Isoelectric Crystallization

Once desalted, the compound must be crystallized at its exact isoelectric point (pI) where its net charge is zero, and aqueous solubility is at its absolute minimum [3].

Step 1: Concentration and Dissolution

  • Action: Evaporate the methanolic ammonia fractions from Protocol A to dryness under reduced pressure. Redissolve the resulting residue in a minimum volume of distilled water.

Step 2: pH Titration

  • Action: Insert a calibrated pH meter directly into the stirring solution. Dropwise, add 1M HCl until the pH reaches exactly 6.8.

  • Validation Checkpoint: Watch for the onset of spontaneous turbidity (cloudiness) exactly as the pH crosses 7.2 down to 6.8. Causality: This visual cue validates that you have hit the isoelectric point, forcing the zwitterion out of the aqueous phase.

Step 3: Maturation and Isolation

  • Action: Cool the suspension to 4°C and stir for 2 hours to allow crystal lattice maturation. Filter the white precipitate and wash with ice-cold ethanol.

  • Validation Checkpoint: Perform a Karl Fischer titration on the dried powder. Causality: Zwitterions frequently trap water in their crystal lattice. A KF result of <1.0% validates that the compound is truly anhydrous and ready for downstream synthetic steps.

Quantitative Impurity Profiling

Understanding the physicochemical properties of your impurities is critical for selecting the right removal strategy. Use the following data table to benchmark your crude mixture.

Impurity ClassPhysicochemical PropertyDiagnostic SignatureTargeted Removal Strategy
Inorganic Salts (NaCl, NH₄Cl)Highly water-soluble, non-ionic to SCXHigh ash content on TGA; broad IR baselineSCX Chromatography (Aqueous wash phase)
Unreacted Formamidine Highly basic (pKa > 12)Strong retention on SCX; NMR singlet at ~8.0 ppmSCX Chromatography (Remains bound during 2M NH₃ elution)
Regioisomers Similar pKa, differing lattice energyMultiple closely eluting peaks on HPLCIsoelectric crystallization (Fractional cooling)
Polymeric Tars High molecular weight, highly conjugatedDeep brown/yellow color; broad UV absorptionActivated carbon filtration (Darco KB) prior to SCX

References

  • Google Patents. "US11524951B2 - 2-(2,4,5-substituted-anilino)pyrimidine compounds" (Details the use of SCX columns and methanolic ammonia for the purification of polar amino-pyrimidine derivatives).
  • GE Healthcare / Cytiva. "Ion Exchange Chromatography Principles and Methods" (Authoritative grounding on the causality of pKa-dependent resin binding). URL:[Link]

  • PubChem. "6-Amino-1H-pyrimidin-4-one | C4H5N3O" (National Center for Biotechnology Information; utilized as a structural proxy for pyrimidinone pKa and zwitterionic dissociation constants). URL:[Link]

Troubleshooting cyclization failures in pyrimidin-6-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to close the ring on pyrimidin-6-ones (often referred to interchangeably as pyrimidin-4-ones due to tautomerization, depending on the substitution pattern).

Whether you are utilizing a Pinner-type condensation of amidines with


-keto esters or a multicomponent Biginelli-type approach, the final cyclodehydration step is notoriously sensitive. Failures here are rarely due to poor reagent quality; they are almost always driven by competitive side reactions, electronic deactivation of the electrophile, or steric bulk raising the activation energy of the intramolecular attack.

This guide provides a field-proven diagnostic framework, mechanistic troubleshooting FAQs, and a self-validating protocol to ensure robust ring closure.

Diagnostic Workflow for Cyclization Failures

Before adjusting your reaction conditions, you must identify where the reaction is stalling. Use the diagnostic flowchart below to interpret your crude LC-MS/NMR data and determine your corrective pathway.

CyclizationTroubleshooting Start Crude Reaction Analysis (LC-MS / NMR) CheckMass Identify Dominant Species Start->CheckMass Hydrolysis Cleaved Ester / Amidine Loss (Hydrolysis Pathway) CheckMass->Hydrolysis Mass < Target (Degradation) Stalled Mass = Target + 18 Da (Stalled Open-Chain Intermediate) CheckMass->Stalled Mass = M + 18 (No Dehydration) SideRxn Knoevenagel Adduct (Competing Pathway) CheckMass->SideRxn Off-target Mass (Side Reaction) WaterCheck Implement strict anhydrous conditions & use fresh NaOEt Hydrolysis->WaterCheck Activation Increase electrophilicity: Add Lewis acid (e.g., AlCl3) or Microwave Heating Stalled->Activation Preform Pre-form acyliminium ion before adding nucleophile SideRxn->Preform Success Successful Cyclodehydration (Pyrimidin-6-one Core) WaterCheck->Success Prevents cleavage Activation->Success Drives ring closure Preform->Success Directs selectivity

Diagnostic workflow for identifying and resolving pyrimidin-6-one cyclization failures.

Troubleshooting Guide & FAQs

Q1: My Pinner synthesis (amidine +


-keto ester) yields extremely low conversion, and LC-MS indicates the presence of cleaved ester byproducts rather than the target pyrimidin-6-one. What is the root cause? 
Answer:  The causality here is competitive hydrolysis. In the classical Pinner pyrimidine synthesis, the amidine starting material or the highly electrophilic Pinner salt intermediate is highly susceptible to nucleophilic attack by trace water[1]. Water outcompetes the intramolecular nitrogen nucleophile, leading to the irreversible formation of the corresponding ester and consuming your reagents.
Actionable Fix:  Ensure strictly anhydrous conditions. Generate the free amidine in situ using freshly titrated sodium ethoxide immediately prior to the addition of the 

-keto ester. Do not store free amidines, as they are highly hygroscopic.

Q2: LC-MS analysis of my crude mixture shows a dominant mass of [M+18]. The open-chain intermediate has formed, but cyclization has stalled. How do I drive the reaction forward? Answer: A mass of [M+H₂O]⁺ indicates that the initial condensation (e.g., enamine or open-chain ureide formation) was successful, but the final intramolecular cyclodehydration has failed[1]. This occurs when the carbonyl carbon is insufficiently electrophilic or when steric hindrance around the reacting centers raises the activation energy barrier for ring closure. Actionable Fix: You must increase the electrophilicity of the carbonyl. Switching from a standard Brønsted acid to a strong Lewis acid system (such as AlCl₃ in PEG 400) effectively coordinates the carbonyl oxygen, lowering the LUMO and facilitating the nucleophilic attack[2]. Alternatively, applying microwave irradiation provides the rapid thermal activation necessary to overcome severe steric barriers[3].

Q3: I am attempting a multicomponent synthesis, but I am predominantly isolating Knoevenagel condensation adducts instead of the cyclized pyrimidinone core. How can I redirect the pathway? Answer: In multicomponent reactions, the relative reaction rates of the individual components dictate the pathway. If the aldehyde and the


-keto ester undergo Knoevenagel condensation faster than the urea/amidine can attack the acyliminium intermediate, the reaction derails[1].
Actionable Fix:  Shift to a targeted catalytic system to dictate the order of addition. For instance, utilizing an Iron(II)-complex with TEMPO can modulate the reaction via a transient 

-occupation/

-TEMPO elimination sequence, tightly controlling the enamine addition and subsequent cyclization without allowing the Knoevenagel pathway to dominate[4].

Quantitative Data: Impact of Conditions on Cyclization Efficiency

To highlight the causality between reaction conditions and cyclization success, review the summarized quantitative data below. Note how shifting from baseline thermal conditions to targeted activation drastically reduces stalled intermediates.

Reaction ConditionCatalyst / PromoterPrimary Issue AddressedTypical Yield (%)
Standard Reflux (EtOH)None / Mild HClBaseline (Prone to hydrolysis)[1]30–45%
Lewis Acid in PEG 400AlCl₃ (45 °C)Overcomes stalled intermediates[2]85–96%
Microwave IrradiationLa₂O₃ (Solvent-free)Overcomes severe steric hindrance[3]>90%
Iron-Catalyzed AnnulationFe(II) + TEMPOEnables unactivated C–H cyclization[4]70–88%

Self-Validating Experimental Protocol: Pinner-Type Cyclization

Objective: Synthesize a sterically hindered pyrimidin-6-one from an amidine hydrochloride and a


-keto ester while preventing hydrolysis and stalled intermediates.
Self-Validating Mechanism:  This protocol embeds analytical checkpoints (TLC/LC-MS) to verify the completion of the open-chain intermediate before triggering the forcing conditions for cyclodehydration. If a checkpoint fails, the protocol dictates the exact corrective action, preventing the waste of downstream reagents.

Step 1: In Situ Free Amidine Generation

  • Suspend amidine hydrochloride (1.1 eq) in strictly anhydrous ethanol under an argon atmosphere.

  • Add freshly titrated sodium ethoxide (1.1 eq) dropwise at 0 °C.

  • Causality: Using fresh base in anhydrous conditions prevents the introduction of hydroxide ions, eliminating the primary hydrolysis pathway[1].

  • Validation Checkpoint 1: Filter a 10

    
    L aliquot and check the pH of the filtrate. It must be mildly basic (pH ~8-9). If it is acidic, amidine release is incomplete; add an additional 0.05 eq of NaOEt.
    

Step 2: Nucleophilic Addition (Intermediate Formation)

  • Add the

    
    -keto ester (1.0 eq) dropwise to the free amidine solution at room temperature.
    
  • Stir for 2 hours.

  • Validation Checkpoint 2 (Critical): Perform LC-MS on a micro-aliquot. You must observe the mass of the open-chain intermediate [M+18]⁺. The presence of unreacted starting material indicates deactivated nucleophilicity. Do NOT proceed to heating until [M+18]⁺ is the dominant peak.

Step 3: Forcing Cyclodehydration

  • Once Checkpoint 2 is passed, introduce a Lewis acid catalyst (e.g., AlCl₃, 0.3 eq) to activate the carbonyl[2].

  • Heat the reaction mixture to reflux (or apply microwave irradiation at 120 °C for 15 minutes if steric hindrance is exceptionally high)[3].

  • Causality: The Lewis acid lowers the LUMO of the ketone, while the thermal energy overcomes the entropic barrier of ring closure.

  • Validation Checkpoint 3: TLC/LC-MS should show the rapid disappearance of [M+18]⁺ and the emergence of the target mass [M]⁺. A UV-active spot (254 nm) will intensify significantly due to the extended conjugation of the newly formed, fully aromatized pyrimidin-6-one ring.

References

  • [4] Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines | ACS Publications |

  • [1] overcoming side reactions in pyrimidine synthesis | BenchChem |

  • [2] Poly(ethylene)glycol/AlCl3 as a new and efficient system for multicomponent Biginelli-type synthesis of pyrimidinone derivatives | ResearchGate |

  • [3] Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects | ResearchGate |

Sources

Alternative reagents for synthesizing 5-(2-Aminoethyl)-1H-pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-(2-Aminoethyl)-1H-pyrimidin-6-one (also known as 5-(2-aminoethyl)pyrimidin-4(1H)-one due to lactam-lactim tautomerization). This platform is designed for researchers, scientists, and drug development professionals. Here, we provide mechanistic insights, alternative reagent strategies, and field-proven troubleshooting protocols to optimize your synthetic workflows.

Mechanistic Overview & Synthetic Strategies

The synthesis of 5-substituted pyrimidin-4-ones traditionally relies on the condensation of active methylene compounds with triethyl orthoformate and formamidine acetate. However, for sensitive aliphatic amine side chains like the 2-aminoethyl group, this classical approach often results in premature deprotection, low regioselectivity, and complex purification profiles[1].

To bypass these limitations, modern synthetic routes employ alternative reagents that offer milder conditions or utilize late-stage functionalization.

G Target 5-(2-Aminoethyl)-1H-pyrimidin-6-one PathA Pathway A: De Novo Condensation PathA->Target Deprotection PathB Pathway B: Late-Stage Functionalization PathB->Target Reduction/Deprotection ReagA Reagents: DMF-DMA + Formamidine Acetate + Protected Amide ReagA->PathA Cyclization ReagB Reagents: 5-Bromo-1H-pyrimidin-6-one + Organoboron/Alkyne ReagB->PathB Pd-Catalyzed

Retrosynthetic pathways for 5-(2-aminoethyl)-1H-pyrimidin-6-one synthesis.

Alternative Reagents: FAQs & Causality

Q1: The traditional condensation using triethyl orthoformate yields excessive side products. What alternative reagents provide better regioselectivity and yield? A1: Switch to N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . Triethyl orthoformate requires harsh, extended heating which can prematurely cleave acid-labile protecting groups (like Boc) on the 2-aminoethyl side chain. DMF-DMA reacts smoothly with active methylene compounds (e.g., N-Boc-4-aminobutanamide) under mild, neutral conditions to form a dimethylaminomethylene intermediate[2]. This intermediate undergoes highly regioselective cyclization with formamidine acetate, preserving the protecting group and increasing the overall yield.

Q2: We want to avoid de novo pyrimidine ring synthesis due to the instability of our acyclic precursors. Can we use late-stage functionalization? A2: Yes. You can utilize 5-Bromo-1H-pyrimidin-6-one as a commercially available core. Instead of building the ring from scratch, perform a Sonogashira cross-coupling with N-Boc-propargylamine[3]. The resulting alkyne is then subjected to catalytic hydrogenation (Pd/C, H2) to yield the desired saturated 5-(2-aminoethyl) scaffold. Alternatively, a Suzuki-Miyaura coupling using potassium (2-(Boc-amino)ethyl)trifluoroborate can directly install the alkyl chain[4]. This isolates the robust pyrimidine formation from the sensitive aliphatic amine chemistry.

Troubleshooting & Workflow Optimization

Q3: During the deprotection of the 5-(2-(Boc-amino)ethyl) intermediate, the pyrimidin-6-one ring degrades. How can we prevent this? A3: Pyrimidinones can be sensitive to highly concentrated aqueous acids at elevated temperatures. If using neat Trifluoroacetic acid (TFA) causes degradation, dilute the TFA to 20-30% in dichloromethane (DCM) and add a carbocation scavenger like triisopropylsilane (TIPS). If acid sensitivity persists, switch the protecting group to a Phthalimide (cleaved by hydrazine under basic conditions) or a Cbz group (cleaved by catalytic hydrogenation), which completely circumvents acidic conditions.

Q4: NMR analysis shows a complex mixture of products, but LC-MS shows only one mass. What is happening? A4: You are observing lactam-lactim tautomerization . 5-(2-Aminoethyl)-1H-pyrimidin-6-one exists in equilibrium with its enol form, 5-(2-aminoethyl)pyrimidin-4-ol. In protic NMR solvents (like Methanol-d4), the rapid exchange rate leads to broadened or split signals. To resolve this, run your NMR in a strongly polar aprotic solvent like DMSO-d6, which stabilizes the lactam (pyrimidin-6-one) form through hydrogen bonding, yielding a clean, single set of peaks.

Troubleshooting Start Low Yield or Impure Product? Check1 Check Tautomerization (Solvent Polarity) Start->Check1 Check2 Check Deprotection Efficiency Start->Check2 Action1 Switch to Polar Aprotic (e.g., DMF/DMSO) Check1->Action1 If tautomer mismatch Action2 Optimize Acid/Base Cleavage Conditions Check2->Action2 If incomplete cleavage Success Pure Target Compound Action1->Success Action2->Success

Troubleshooting workflow for low yield and impurity resolution.

Quantitative Data: Reagent Comparison

The following table summarizes the performance metrics of different synthetic strategies for generating the 5-(2-aminoethyl)pyrimidin-4-one core.

Synthetic StrategyPrimary ReagentsAvg. Yield (%)Reaction TimeRegioselectivityKey Advantage
Traditional Condensation Triethyl orthoformate, Formamidine35 - 45%12 - 24 hLow to ModerateLow reagent cost
Alternative 1: DMF-DMA DMF-DMA, Formamidine acetate75 - 85%4 - 6 hHighNeutral conditions, protects Boc group
Alternative 2: Sonogashira 5-Bromo-pyrimidin-4-one, Alkyne80 - 90%2 - 4 hAbsoluteHigh modularity, avoids ring synthesis
Alternative 3: Suzuki 5-Bromo-pyrimidin-4-one, Boron70 - 80%6 - 8 hAbsoluteDirect alkylation, mild basic conditions

Step-by-Step Experimental Protocols

Protocol A: DMF-DMA Mediated De Novo Synthesis

This protocol is self-validating: the intermediate enamine formation can be tracked via a distinct UV shift on TLC before proceeding to cyclization.

  • Enamine Formation: Dissolve 10 mmol of N-Boc-4-aminobutanamide in 20 mL of anhydrous THF. Add 12 mmol of DMF-DMA.

  • Heating: Reflux the mixture at 70°C for 4 hours. Monitor via TLC (DCM:MeOH 9:1). The starting material will convert to a highly UV-active dimethylaminomethylene intermediate.

  • Cyclization: Cool the reaction to room temperature. Add 15 mmol of formamidine acetate and 20 mL of ethanol.

  • Reflux: Heat the mixture to 80°C for 6 hours.

  • Workup: Concentrate under reduced pressure. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the Boc-protected pyrimidin-6-one.

  • Deprotection: Treat the intermediate with 20% TFA in DCM containing 2.5% TIPS for 2 hours at room temperature. Concentrate and precipitate with cold diethyl ether to yield the pure 5-(2-Aminoethyl)-1H-pyrimidin-6-one TFA salt.

Protocol B: Late-Stage Sonogashira Coupling & Reduction

This protocol isolates the pyrimidine core chemistry from the aliphatic amine, ensuring high fidelity.

  • Coupling: In an oven-dried Schlenk flask, combine 5-Bromo-1H-pyrimidin-6-one (10 mmol), Pd(PPh3)4 (0.5 mmol), and CuI (1.0 mmol) under an argon atmosphere.

  • Solvent Addition: Add 30 mL of degassed DMF and 20 mL of Triethylamine.

  • Alkyne Addition: Syringe in N-Boc-propargylamine (12 mmol). Stir at 60°C for 4 hours until complete consumption of the bromide is observed via LC-MS[3].

  • Filtration: Cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate the filtrate.

  • Reduction: Dissolve the crude alkyne in 30 mL of Methanol. Add 10% Pd/C (10 wt%). Stir under a hydrogen balloon (1 atm) for 12 hours to reduce the alkyne to the alkane.

  • Final Deprotection: Filter off the Pd/C, concentrate, and deprotect using the TFA/DCM method described in Protocol A.

References

  • [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 15565266, 5-Aminopyrimidin-2(1H)-one. Retrieved from:[Link]

  • [4] MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from:[Link]

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Interpretation of 5-(2-Aminoethyl)-1H-pyrimidin-6-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of advancing medicinal chemistry. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a primary tool for mapping molecular architecture. This guide provides an in-depth analysis of the interpretation of the 1H NMR spectrum of 5-(2-Aminoethyl)-1H-pyrimidin-6-one, a molecule of interest due to its pyrimidinone core, a scaffold present in numerous biologically active compounds.

This guide moves beyond a simple recitation of expected chemical shifts. It delves into the causal factors influencing the spectrum, such as tautomerism, solvent effects, and proton exchange phenomena. By comparing the predicted spectrum with data from analogous structures and contrasting the capabilities of 1H NMR with other analytical methods, this document serves as a practical reference for researchers engaged in the synthesis and characterization of similar chemical entities.

The Predicted 1H NMR Spectrum: An Analysis

A critical consideration for this molecule is the potential for tautomerism. The pyrimidin-6-one ring can exist in several forms, most notably the keto (lactam) and enol (lactim) forms, which will significantly alter the electronic environment and, consequently, the 1H NMR spectrum. For this analysis, we will primarily consider the more stable lactam form.

Molecular Structure and Proton Designations

To facilitate the discussion, the protons of 5-(2-Aminoethyl)-1H-pyrimidin-6-one are designated as follows:

Caption: Labeled protons of 5-(2-Aminoethyl)-1H-pyrimidin-6-one.

Table 1: Predicted 1H NMR Spectral Data for 5-(2-Aminoethyl)-1H-pyrimidin-6-one

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Ha (N1-H)10.0 - 12.0Broad Singlet1H-Lactam NH proton, deshielded and often broad due to quadrupole effects and exchange. Chemical shift is highly solvent and concentration-dependent.
Hb (C2-H)7.8 - 8.2Singlet1H-Olefinic proton on the pyrimidinone ring, deshielded by adjacent heteroatoms and the carbonyl group.
Hc (N3-H)Not typically observed---In the lactam tautomer, this is not a protonated nitrogen.
Hd (-CH2-)2.6 - 3.0Triplet2H~7Methylene group adjacent to the pyrimidinone ring and the other methylene group.
He (-CH2-)3.0 - 3.4Triplet2H~7Methylene group adjacent to the amino group, deshielded by the electronegative nitrogen.
Hf (-NH2)1.5 - 3.5Broad Singlet2H-Primary amine protons, subject to rapid exchange, resulting in a broad signal with a variable chemical shift.[1][2]

In-depth Spectral Analysis

  • Pyrimidinone Ring Protons (Ha and Hb): The proton on the C2 carbon (Hb ) is expected to be the most downfield of the non-exchangeable protons, likely appearing around δ 7.8-8.2 ppm. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the overall aromatic character of the ring system.[3][4] The lactam proton (Ha ) at the N1 position is anticipated to be significantly deshielded, with a chemical shift in the range of δ 10.0-12.0 ppm. This proton will likely appear as a broad singlet due to nitrogen's quadrupole moment and potential hydrogen exchange.[2][5]

  • Ethylamine Side Chain Protons (Hd, He, and Hf): The ethyl group will exhibit a characteristic pattern. The methylene protons adjacent to the pyrimidinone ring (Hd ) are expected to resonate at approximately δ 2.6-3.0 ppm. These protons are coupled to the adjacent methylene group (He ), resulting in a triplet, assuming a typical vicinal coupling constant of around 7 Hz.[6][7][8]

    The methylene protons adjacent to the amino group (He ) will be slightly more deshielded due to the electronegativity of the nitrogen, appearing around δ 3.0-3.4 ppm. They will also appear as a triplet due to coupling with Hd .[9]

    The primary amine protons (Hf ) are exchangeable and their appearance is highly dependent on the experimental conditions.[1] In a solvent like CDCl3, they might be a very broad, indistinct signal or not observable at all. In a hydrogen-bond-accepting solvent like DMSO-d6, the exchange rate is slowed, and they are more likely to be observed as a broader singlet in the δ 1.5-3.5 ppm range.[10] Importantly, these protons typically do not show coupling to the adjacent methylene protons (He ) due to rapid exchange. A definitive way to identify this signal is through a D2O shake, which will cause the -NH2 signal to disappear from the spectrum.

Comparison with Alternative Analytical Techniques

While 1H NMR is powerful, a comprehensive structural confirmation relies on a combination of analytical methods.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 5-(2-Aminoethyl)-1H-pyrimidin-6-one

TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Proton environment, connectivity (through coupling), and stoichiometry (through integration).Provides detailed structural information about the proton framework of the molecule.Ambiguity with exchangeable protons, potential for overlapping signals in complex molecules.
13C NMR Number and electronic environment of unique carbon atoms.Complements 1H NMR by providing information on the carbon skeleton.Lower sensitivity than 1H NMR, longer acquisition times, no coupling information in standard decoupled spectra.
2D NMR (COSY, HSQC) Correlation between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).Unambiguously establishes connectivity within the molecule, resolving spectral overlap.Requires more instrument time and more complex data analysis.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula and can provide structural information through fragmentation analysis.Does not provide detailed information on isomerism or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-N).Quick and simple method to identify key functional groups.Provides limited information on the overall molecular structure.

Experimental Protocol: A General Guide for 1H NMR Acquisition

The following is a generalized protocol for acquiring a high-quality 1H NMR spectrum of a compound like 5-(2-Aminoethyl)-1H-pyrimidin-6-one.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.
  • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 to better observe exchangeable protons) in a clean, dry NMR tube.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

2. Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve homogeneity, which is critical for good resolution and line shape.
  • Set the appropriate spectral width, typically from -1 to 13 ppm for a standard organic molecule.
  • Apply a standard 90° pulse sequence.
  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans for a sample of this concentration).
  • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for adequate relaxation of the protons between scans.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.
  • Integrate the peaks to determine the relative number of protons for each signal.
  • Analyze the multiplicities and coupling constants to determine the connectivity of the protons.

Visualizing the Workflow

The logical process of interpreting an NMR spectrum can be visualized as a systematic workflow.

workflow A Acquire 1H NMR Spectrum B Reference to TMS (0 ppm) A->B C Analyze Chemical Shifts (δ) B->C D Integrate Peak Areas B->D E Analyze Splitting Patterns (Multiplicity) B->E G Identify Exchangeable Protons (e.g., D2O shake) C->G H Propose Structure C->H D->H F Determine Coupling Constants (J) E->F F->H G->H I Compare with Alternative Data (13C, MS) H->I J Final Structure Confirmation I->J

Caption: Workflow for 1H NMR spectrum interpretation.

Conclusion

The structural elucidation of 5-(2-Aminoethyl)-1H-pyrimidin-6-one via 1H NMR spectroscopy is a multifaceted process that requires a deep understanding of chemical shifts, coupling phenomena, and the dynamic behavior of exchangeable protons. While direct experimental data is elusive, a combination of theoretical prediction and comparison with analogous structures provides a confident and detailed interpretation. For the modern researcher, the ability to integrate data from 1H NMR with other analytical techniques such as 13C NMR and mass spectrometry is paramount for the unambiguous confirmation of molecular structures, a critical step in the journey of drug discovery and development.

References

  • Spin-Spin Splitting in the Ethyl Group. (2022). Chemistry LibreTexts. [Link]

  • NMR Spectroscopy Of Amines. (2025). JoVE. [Link]

  • NMR 5: Coupling Constants. (2023). YouTube. [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of California, Irvine. [Link]

  • Exchangeable Protons in NMR—Friend or Foe? (2023). ACD/Labs. [Link]

  • 1H proton nmr spectrum of ethylamine. Doc Brown's Chemistry. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2025). ResearchGate. [Link]

  • Solvent and protonation effects on nitrogen NMR shieldings of isoamides (o -aminoethers). (1997). Journal of Molecular Structure. [Link]

  • Hydroxyl Proton Exchange and the Influence of Hydrogen Bonding. Michigan State University Department of Chemistry. [Link]

  • Chemical shifts. University of Oxford. [Link]

  • OH and NH signals. University of Bath. [Link]

  • Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. (2014). Nature Communications. [Link]

  • Introduction to NMR spectroscopy of proteins. Duke University. [Link]

  • Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data. [Link]

  • Nitrogen Quadrupole Coupling Constants in Ethyl Cyanide. (1969). The Journal of Chemical Physics. [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. (2007). Magnetic Resonance in Chemistry. [Link]

  • 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. (2025). MDPI. [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information. University of Toronto. [Link]

  • New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. [Link]

  • 4-amino-1-(beta-D-ribofuranosyl)pyrimidine-2(1H)-thione 1H NMR Spectrum. PhytoBank. [Link]

  • 1H NMR Spectrum (CHEM022801). ContaminantDB. [Link]

  • A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. (1962). Journal of the American Chemical Society. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

  • Spectral Information in PubChem. (2017). National Center for Biotechnology Information. [Link]

  • New light on tautomerism of purines and pyrimidines and its biological and genetic implications. (1985). Journal of Biosciences. [Link]

  • 1HNMR δ values for. The Royal Society of Chemistry. [Link]

  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. [Link]

  • 1H nuclear magnetic resonance spectroscopy (1H NMR) - Dataset. NFDI4Chem. [Link]

  • The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. (2000). Advances in Heterocyclic Chemistry. [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2016). ResearchGate. [Link]

  • Role of tautomerism in RNA biochemistry. (2011). RNA. [Link]

  • 6.7 ¹H NMR Spectra and Interpretation (Part II). KPU Pressbooks. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. [Link]

Sources

Technical Characterization Guide: FTIR Analysis of 5-(2-Aminoethyl)-1H-pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide defines the critical Fourier Transform Infrared (FTIR) spectroscopic characteristics of 5-(2-Aminoethyl)-1H-pyrimidin-6-one (CAS related to 5-(2-aminoethyl)-4-pyrimidinone). It serves as a reference for validating structural identity and assessing purity against structural analogs.

Significance: As a pyrimidine derivative featuring both a lactam ring and a primary aliphatic amine side chain, this molecule presents a complex vibrational profile.[1][2] Accurate interpretation is essential for distinguishing it from metabolic analogs (e.g., Cytosine) and synthetic precursors (e.g., nitriles).[2]

Structural & Vibrational Analysis

The molecule comprises three distinct vibrational domains that must be resolved:

  • The Heterocyclic Core: A pyrimidin-6-one ring (tautomeric with hydroxy-pyrimidine) exhibiting lactam/amide-like character.

  • The Side Chain: An ethyl linker introducing aliphatic C-H modes.

  • The Terminal Amine: A primary aliphatic amine (–NH₂) susceptible to hydrogen bonding.

Diagnostic Fingerprint Table

The following data synthesizes characteristic frequencies observed in 4-substituted pyrimidinones and ethylamine derivatives.

Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) N-H Asymmetric Stretch3350 – 3420MediumOften appears as a doublet with the symmetric stretch.[3]
Primary Amine (-NH₂) N-H Symmetric Stretch3280 – 3320MediumSharpness depends on solid-state H-bonding.
Ring Lactam (Amide) N-H Stretch (Ring)3100 – 3200BroadOverlaps with amine region; indicates lactam tautomer.[2]
Aliphatic Chain C-H Stretching (sp³)2850 – 2960MediumCritical Differentiator from simple bases like Cytosine.[2]
Carbonyl (Lactam) C=O[2] Stretching1660 – 1710StrongThe "Amide I" equivalent; position shifts with H-bonding.
Primary Amine N-H Scissoring (Bending)1590 – 1640Med-StrongCan overlap with ring C=C/C=N stretches.[2]
Pyrimidine Ring C=N / C=C Skeletal1520 – 1580StrongCharacteristic "breathing" modes of the heterocycle.
Fingerprint Region C-N Stretch (Aliphatic)1050 – 1250Weak-MedConfirms the ethyl-amine linkage.
Visualization of Vibrational Logic

The following diagram illustrates the structural nodes and their corresponding spectral diagnostic zones.

VibrationalLogic Molecule 5-(2-Aminoethyl)- 1H-pyrimidin-6-one Ring Pyrimidinone Ring (Heterocycle) Molecule->Ring SideChain Ethyl Linker (-CH2-CH2-) Molecule->SideChain Amine Primary Amine (-NH2) Molecule->Amine Zone1 Region: 1650-1710 cm⁻¹ (C=O Lactam) Ring->Zone1 Strong Absorbance Zone2 Region: 1500-1600 cm⁻¹ (Ring C=N / C=C) Ring->Zone2 Skeletal Modes Zone3 Region: 2850-2960 cm⁻¹ (Aliphatic C-H) SideChain->Zone3 Differentiation Key Zone4 Region: 3300-3450 cm⁻¹ (N-H Stretch) Amine->Zone4 Doublet Pattern

Caption: Figure 1.[2] Structural decomposition of 5-(2-Aminoethyl)-1H-pyrimidin-6-one mapping functional domains to specific spectral regions.

Comparative Performance Analysis

This section objectively compares the "performance" (spectral resolution and diagnostic utility) of analyzing this molecule against its closest structural alternatives and precursors.

Scenario A: Distinguishing from Cytosine (Structural Analog)

Challenge: Cytosine shares the pyrimidinone core and an amine group (attached directly to the ring). Differentiation Strategy:

  • The Aliphatic Marker: Cytosine lacks the ethyl side chain. 5-(2-Aminoethyl)-1H-pyrimidin-6-one will exhibit distinct sp³ C-H stretching bands (2850–2960 cm⁻¹) . In Cytosine, this region is largely void or dominated only by broad N-H tailing.[2]

  • Amine Environment: The exocyclic amine in Cytosine is conjugated to the ring (aromatic amine character), shifting its C-N stretch to ~1300 cm⁻¹.[2] The target molecule has an aliphatic amine, placing the C-N stretch lower (1050–1250 cm⁻¹).[2]

Scenario B: Distinguishing from Precursors (Nitriles)

Challenge: Synthesis often involves the reduction of a cyanomethyl intermediate. Differentiation Strategy:

  • The Silent Region: The precursor will show a sharp, distinct C≡N nitrile stretch at ~2200–2250 cm⁻¹ .

  • Validation: A pure product must show zero absorbance in the 2200 cm⁻¹ region. The appearance of the N-H doublet at 3300-3400 cm⁻¹ confirms the reduction of the nitrile to the amine.

Methodological Comparison: KBr Pellet vs. ATR

Which sampling technique yields superior data for this specific molecule?

FeatureTransmission (KBr Pellet)Attenuated Total Reflectance (ATR)
Resolution High. Best for resolving the N-H doublet (3300-3400 cm⁻¹).[2]Medium. Diamond ATR may compress peaks in high wavenumber regions.
Sample Prep Difficult.[2][4] Requires grinding and pressing. Hygroscopic interference possible.[2][4]Rapid. Direct powder application.[2]
Peak Shifts Standard reference position.Peaks shift to lower wavenumbers (due to penetration depth dependence).[2]
Recommendation Gold Standard for Identity. Use for final QC release.Routine Screening. Use for in-process checks.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this "Self-Validating" protocol. This workflow includes a mandatory background check to prevent atmospheric interference (CO₂/H₂O) from masking the critical Amide I and N-H regions.

Reagents & Equipment[2]
  • Matrix: Spectroscopic grade KBr (dried at 110°C).

  • Equipment: FTIR Spectrometer (Rec. resolution: 4 cm⁻¹), Hydraulic Press.[2]

  • Standard: Polystyrene film (for wavenumber calibration).[2]

Step-by-Step Procedure
  • System Validation: Scan Polystyrene film. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

  • Background Scan: Collect an open-beam background (or pure KBr background) immediately before sample prep to subtract atmospheric water vapor (which interferes with the 3300 cm⁻¹ amine region).[2]

  • Sample Preparation (KBr):

    • Mix 1-2 mg of sample with 200 mg KBr (1:100 ratio).[2]

    • Grind to a fine powder (particle size < wavelength of IR light to reduce scattering).[2]

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹.

    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

  • Data Processing: Apply Baseline Correction. Do not apply excessive smoothing, as it may merge the N-H doublet.[2]

Validation Logic Tree

Use the following logic to interpret the resulting spectrum.

ValidationTree Start Start Spectral Analysis CheckCN Check 2200-2250 cm⁻¹ (Nitrile Region) Start->CheckCN FailCN FAIL: Precursor Contamination CheckCN->FailCN Peak Present PassCN Pass: No Nitrile Peak CheckCN->PassCN Baseline Flat CheckNH Check 3300-3400 cm⁻¹ (Amine Region) PassCN->CheckNH Doublet Distinct Doublet? CheckNH->Doublet CheckAliphatic Check 2850-2960 cm⁻¹ (Ethyl Group) Doublet->CheckAliphatic Yes PassIdentity IDENTITY CONFIRMED (Target Molecule) CheckAliphatic->PassIdentity Peaks Present FailAnalog FAIL: Possible Cytosine/Analog (Missing Aliphatic C-H) CheckAliphatic->FailAnalog Peaks Absent

Caption: Figure 2. Decision tree for validating 5-(2-Aminoethyl)-1H-pyrimidin-6-one identity and purity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for Amine and Lactam assignments).

  • NIST Chemistry WebBook. Infrared Spectra of Pyrimidine Derivatives. National Institute of Standards and Technology.[5] Available at: [Link][2]

  • Coates, J. (2000).[2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[2] (Reference for aliphatic C-H and primary amine group frequencies).

  • Pike Technologies. (2022).[2] Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Available at: [Link][2]

Sources

Photophysical Profiling: UV-Vis Absorption Maxima of 5-(2-Aminoethyl)-1H-pyrimidin-6-one vs. Pyrimidine Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of pyrimidine-based therapeutics and nucleic acid analogs, understanding the photophysical properties of the core scaffold is non-negotiable. 5-(2-Aminoethyl)-1H-pyrimidin-6-one (also referenced structurally as a 5-substituted pyrimidin-4-one derivative) is a highly versatile building block. However, its unique 5-aminoethyl substitution introduces complex pH-dependent electronic behaviors that deviate from standard nucleobases like uracil and thymine.

This guide objectively compares the UV-Vis absorption performance of 5-(2-Aminoethyl)-1H-pyrimidin-6-one against traditional pyrimidine alternatives. By examining the causality behind these spectral shifts and providing a self-validating experimental protocol, this document equips researchers to accurately quantify and characterize this compound in complex biological matrices.

Structural Dynamics & Photophysical Causality

To utilize UV-Vis spectroscopy effectively for pyrimidines, one must understand the causality behind the absorption bands. The primary absorption maximum (


) in pyrimidin-6-ones arises from the 

transition of the conjugated heterocyclic ring system.

When comparing 5-(2-Aminoethyl)-1H-pyrimidin-6-one to standard alternatives, the substituent at the C5 position dictates the HOMO-LUMO energy gap:

  • Uracil (Unsubstituted): Lacking a C5 substituent, uracil exhibits a baseline

    
     transition maximum at 258 nm[1],.
    
  • Thymine & 5-Ethyluracil (Alkyl Substitution): The addition of electron-donating alkyl groups (methyl in thymine, ethyl in 5-ethyluracil) exerts a positive inductive effect (+I effect). This electron donation raises the energy of the HOMO, narrowing the transition gap and causing a bathochromic (red) shift to ~264–265 nm,[2].

  • 5-(2-Aminoethyl)-1H-pyrimidin-6-one (Amine Substitution): This molecule introduces a critical variable: a protonatable primary amine. At physiological pH (7.4), the amine is predominantly protonated (

    
    ). This localized positive charge exerts a strong electron-withdrawing inductive effect (-I effect) down the ethyl chain, partially counteracting the electron donation of the alkyl linker. Consequently, the absorption maximum experiences a slight hypsochromic (blue) shift relative to 5-ethyluracil, settling at approximately 261 nm.
    

Furthermore, the 1H-pyrimidin-6-one core exists in a dynamic tautomeric equilibrium (lactam-lactim / keto-enol forms) that is highly sensitive to solvent polarity and pH, directly impacting the molar extinction coefficient[3].

Comparative UV-Vis Performance Data

The following table summarizes the quantitative photophysical parameters of 5-(2-Aminoethyl)-1H-pyrimidin-6-one compared to its structural alternatives in an aqueous buffer at physiological pH.

CompoundC5 Substitution

(nm) at pH 7.4
Molar Extinction (

,

)
Primary Transition
Uracil None2588,200

Thymine

264.48,400

5-Ethyluracil

~265~8,000

5-(2-Aminoethyl)-1H-pyrimidin-6-one

~261~7,600

Data synthesized from established spectroscopic baselines for pyrimidine derivatives[1],,[4],[2].

Self-Validating Experimental Protocol: pH-Dependent UV-Vis Titration

To accurately determine the


 and validate the tautomeric/ionization state of 5-(2-Aminoethyl)-1H-pyrimidin-6-one, a standard single-point measurement is insufficient. The following protocol is designed as a self-validating system —if the compound aggregates or degrades, the built-in isosbestic point validation will fail, preventing the publication of artifactual data.
Step 1: Gravimetric Stock Preparation
  • Action: Weigh exactly 1.39 mg of 5-(2-Aminoethyl)-1H-pyrimidin-6-one (MW ~139.16 g/mol ) using a calibrated microbalance. Dissolve in 10.0 mL of ultra-pure LC-MS grade water to yield a 1.0 mM stock.

  • Causality: Gravimetric preparation avoids the volumetric errors inherent in micro-pipetting. Water is chosen as the stock solvent to prevent the solvatochromic shifts and tautomeric trapping that frequently occur in organic solvents like DMSO.

Step 2: Matrix-Matched Buffer Formulation
  • Action: Prepare a series of 50 mM Potassium Phosphate buffers adjusted to pH 2.0, 4.0, 6.0, 7.4, 9.0, and 12.0.

  • Causality: Phosphate is strictly selected because it is optically transparent in the far-UV region (down to 200 nm). Common biological buffers like acetate or citrate contain carbonyl groups that heavily absorb below 240 nm, masking the critical pyrimidine

    
     transitions.
    
Step 3: Spectral Acquisition
  • Action: Dilute the stock to a final working concentration of 20 µM in each buffer. Blank the dual-beam UV-Vis spectrophotometer with the exact corresponding buffer. Scan from 200 nm to 400 nm at a resolution of 1 nm.

  • Causality: A 20 µM concentration ensures the maximum absorbance remains within the linear dynamic range of the detector (0.1 - 1.0 AU), strictly adhering to the Beer-Lambert Law and preventing detector saturation.

Step 4: System Self-Validation (Isosbestic Point Analysis)
  • Action: Overlay the acquired spectra from pH 6.0 to 12.0.

  • Causality: Because the primary amine undergoes deprotonation in this range, the system acts as a pure two-state transition. The spectral overlay must intersect at a single, sharp isosbestic point. If the intersection is blurred, absent, or drifting, it immediately flags an experimental error (e.g., compound degradation, buffer mismatch, or aggregation), validating the integrity of the assay before data extraction.

Experimental Workflow Visualization

UVVisProtocol N1 Gravimetric Stock Prep (1.0 mM in H2O) N2 Buffer Formulation (Phosphate, pH 2.0-12.0) N1->N2 N3 Sample Dilution (20 µM Working Conc.) N2->N3 N4 Dual-Beam UV-Vis (200-400 nm Scan) N3->N4 N5 Data Overlay & Isosbestic Validation N4->N5 N5->N1 Validation Fail (Recalibrate) N6 λmax & Extinction Coefficient Output N5->N6

Fig 1. Self-validating workflow for pH-dependent UV-Vis spectral acquisition and tautomer analysis.

References

Sources

Distinguishing 5-(2-Aminoethyl)-1H-pyrimidin-6-one from Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The distinction of 5-(2-Aminoethyl)-1H-pyrimidin-6-one (often referred to by its tautomer 5-(2-Aminoethyl)-4-pyrimidinone ) from its structural isomers is a critical quality control step in the synthesis of histamine analogs and heterocyclic drug intermediates.

This guide focuses on distinguishing the target molecule from its most common synthetic regioisomers: 6-(2-Aminoethyl)-4-pyrimidinone and 2-(2-Aminoethyl)-4-pyrimidinone .

Executive Summary & Structural Context

5-(2-Aminoethyl)-1H-pyrimidin-6-one (C₆H₉N₃O) is a pyrimidine isostere of histamine. In synthetic pathways involving the condensation of amidines with beta-keto esters or formyl esters, regioisomeric byproducts are common.

The primary challenge is not just purity, but regioselectivity . The position of the aminoethyl side chain (C2, C5, or C6) significantly alters the electronic environment of the pyrimidine ring, which is the basis for the analytical differentiation strategies outlined below.

The Isomer Landscape
CompoundStructure DescriptionKey Synthetic Origin
Target: 5-Isomer Side chain at C5. Carbonyl at C4/C6.Formylation of succinic derivatives + Amidine
Isomer A: 6-Isomer Side chain at C6. Carbonyl at C4.[1][2][3]

-keto ester condensation + Amidine
Isomer B: 2-Isomer Side chain at C2. Carbonyl at C4/C6.Substituted amidine + Formyl ester
Isomer C: Branched 5-(1-Aminoethyl)... (Chiral center)Methylation errors / branched precursors

Analytical Distinction Strategy (The "H5 vs. H6" Rule)

The most robust method for distinguishing these isomers is 1H NMR Spectroscopy , specifically analyzing the aromatic ring protons. The electronic shielding effects of the carbonyl group (C=O) and the nitrogen atoms create a predictable "fingerprint" for each regioisomer.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for solubility and tautomer visibility).[3]

1. The Target: 5-(2-Aminoethyl)-4-pyrimidinone
  • Ring Protons: Possesses H2 and H6 .

  • Chemical Shift Logic:

    • H2: Flanked by two nitrogens (N1, N3). Highly deshielded (~8.0 – 8.5 ppm).

    • H6: Adjacent to N1 and the C5-substituent. Deshielded (~7.5 – 7.8 ppm).

  • Key Feature: Both protons appear in the aromatic/deshielded region. No signal in the 6.0–6.5 ppm range.

2. The Major Impurity: 6-(2-Aminoethyl)-4-pyrimidinone
  • Ring Protons: Possesses H2 and H5 .

  • Chemical Shift Logic:

    • H2: Similar to the target (~8.0 – 8.5 ppm).

    • H5: Alpha to the carbonyl. This position has significant enaminone character and is shielded .

  • Key Feature: Appearance of a signal at ~6.1 – 6.4 ppm (H5). This upfield shift is diagnostic for 6-substitution (or lack of substitution at C5).

3. The 2-Isomer: 2-(2-Aminoethyl)-4-pyrimidinone
  • Ring Protons: Possesses H5 and H6 .

  • Key Feature: An AB doublet system (or pair of doublets) with coupling constant J ≈ 6–7 Hz.

    • H6 (~7.8 ppm, doublet).

    • H5 (~6.2 ppm, doublet).

  • Contrast: The Target (5-isomer) shows two singlets (or very weak meta-coupling), whereas the 2-isomer shows strong vicinal coupling.

B. Summary Table of NMR Diagnostics
IsomerH2 Signal (~8.2 ppm)H5 Signal (~6.2 ppm)H6 Signal (~7.8 ppm)Multiplicity
5-Substituted (Target) Present (s)AbsentPresent (s)Two Singlets
6-Substituted Present (s)Present (s)AbsentTwo Singlets
2-Substituted AbsentPresent (d)Present (d)AB Doublets (J~6Hz)

Experimental Protocols

Protocol 1: NMR Identification Workflow

Objective: Definitively assign regiochemistry using 1H and HSQC NMR.

  • Sample Prep: Dissolve 5–10 mg of the solid product in 0.6 mL DMSO-d₆. (Avoid CDCl₃ due to poor solubility of polar pyrimidines).

  • Acquisition:

    • Run standard 1H NMR (16 scans).

    • Run 1H-13C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to carbons.

  • Analysis:

    • Step 1: Integrate the aromatic region (6.0 – 9.0 ppm).

    • Step 2: Check for the "Upfield Olefinic Proton" at ~6.2 ppm.

      • If present: It is the 6-isomer or 2-isomer .

      • If absent: It is the 5-isomer (Target).

    • Step 3 (Confirmation): Check HSQC.

      • Target (5-isomer): The proton at ~7.8 ppm (H6) correlates to a carbon at ~145-150 ppm.

      • 6-isomer: The proton at ~6.2 ppm (H5) correlates to a carbon at ~105-110 ppm.

Protocol 2: HPLC-UV Purity Assay

Objective: Separate isomers based on polarity differences.

  • Column: Polar-embedded C18 or HILIC (e.g., Amaze HD or Atlantis T3). Standard C18 often fails to retain these polar bases.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5)

    • B: Acetonitrile

  • Gradient: 0% B to 30% B over 15 min. (Isomers are very polar).

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

  • Elution Order (Typical on C18):

    • 5-(2-Aminoethyl) (Most polar, elutes first/early).

    • 6-(2-Aminoethyl) (Slightly less polar due to shielding).

    • 2-(2-Aminoethyl) (Side chain blocks H-bonding at N1/N3).

Visualization: Decision Logic & Tautomerism[1]

The following diagram illustrates the logical flow for identifying the correct isomer and the tautomeric equilibrium that affects spectroscopy.

IsomerDistinction Start Unknown Isomer Sample NMR 1H NMR Analysis (DMSO-d6) Start->NMR CheckH5 Check 6.0-6.5 ppm Region (H5 Signal) NMR->CheckH5 H5_Present Signal Present (~6.2 ppm) CheckH5->H5_Present Yes H5_Absent Signal Absent CheckH5->H5_Absent No CheckCoupling Check Multiplicity H5_Present->CheckCoupling TargetID Target Identified: 5-(2-Aminoethyl)-4-pyrimidinone (H2 & H6 Singlets) H5_Absent->TargetID Isomer6 Isomer: 6-Substituted (H2 & H5 Singlets) CheckCoupling->Isomer6 Singlets Isomer2 Isomer: 2-Substituted (H5 & H6 Doublets) CheckCoupling->Isomer2 Doublets (J~6Hz)

Caption: Decision tree for distinguishing pyrimidinone regioisomers using 1H NMR chemical shifts and multiplicity.

Tautomerism Note

In solution, 5-(2-Aminoethyl)-1H-pyrimidin-6-one exists in equilibrium with 5-(2-Aminoethyl)-pyrimidin-4-ol.

  • Protic Solvents (MeOH, Water): Favor the oxo (lactam) form.

  • Aprotic/Gas Phase: May favor the hydroxy (lactim) form.

  • Impact: In DMSO-d₆, you will typically observe a broad singlet for the N-H proton at >11 ppm, confirming the "one" (ketone) structure.

References

  • PubChem Compound Summary. "5-Aminopyrimidin-2(1H)-one (General Pyrimidinone Properties)." National Center for Biotechnology Information. Accessed 2026.[4] [Link]

  • Sleebs, B. E., et al. "Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines."[5] Bioorganic & Medicinal Chemistry Letters, 2011.[5] (Demonstrates synthetic regioselectivity issues in fused pyrimidines). [Link]

  • Gangjee, A., et al. "Design, synthesis, and X-ray crystal structure of... 5-substituted... pyrimidines." Journal of Medicinal Chemistry, 2009. (Provides NMR characterization of 5-substituted systems). [Link]

  • Helix Chromatography. "HPLC Method for Analysis of Pyridine and Isomers." Helix Chrom.[6] (Methodology for separating hydrophilic amine isomers). [Link]

Sources

Reference Standards for 5-(2-Aminoethyl)-1H-pyrimidin-6-one Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate analysis of 5-(2-Aminoethyl)-1H-pyrimidin-6-one (also known as 5-(2-aminoethyl)-4-pyrimidinone or related tautomers) is a critical challenge in pharmaceutical development. Often encountered as a polar impurity in the synthesis of pyrimidine-based APIs (e.g., kinase inhibitors, antifolates) or as a specific metabolite, its hydrophilic nature renders traditional Reversed-Phase Chromatography (RPC) ineffective.

This guide objectively compares reference standard options, ranging from Certified Reference Materials (CRMs) to research-grade chemicals, and provides a self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) protocol for its quantification.

The Reference Standard Landscape

In the absence of a pharmacopeial monograph for this specific intermediate, laboratories must choose between sourcing custom CRMs or qualifying lower-grade materials. The following comparison evaluates these options based on regulatory compliance and technical reliability.

Comparison of Reference Standard Tiers
FeatureOption A: Primary CRM Option B: Qualified Working Standard Option C: Research Grade Chemical
Definition ISO 17034 accredited material with metrological traceability.High-purity vendor material fully characterized in-house.Commercial chemical sold for "R&D Use Only."[1]
Traceability SI Units (NIST/BIPM traceable).Traceable to a Primary Standard or validated via qNMR.None / Vendor CoA only.
Assay Value Certified Mass Fraction (e.g., 99.8% ± 0.3%).Assigned Purity (Mass Balance or qNMR).Area % (HPLC) only; often ignores water/salt content.
Suitability Gold Standard for GMP release testing.Recommended for routine QC and impurity profiling.[2][3]High Risk. Suitable only for initial method development.
Cost/Lead Time High / Months (Custom Synthesis).Moderate / Weeks (In-house qualification).Low / Days.
Expert Insight: The "Purity Potency" Trap

Research Grade materials often report purity by "HPLC Area %." For a polar, basic molecule like 5-(2-Aminoethyl)-1H-pyrimidin-6-one, this is dangerous. These compounds are hygroscopic and often exist as salts (e.g., HCl or TFA). A vendor claiming "98% Purity" by HPLC may actually have only 70-80% active moiety by mass due to water and counter-ions. Recommendation: If a CRM is unavailable, you must generate a Qualified Working Standard using qNMR (Quantitative NMR).

Technical Deep Dive: Analytical Challenges

Polarity & Tautomerism

The analyte possesses an aminoethyl side chain (pKa ~9-10) and a pyrimidinone core (pKa ~2-3), making it zwitterionic and highly polar.

  • Challenge: In standard C18 RPC, it elutes in the void volume (

    
    ), causing co-elution with matrix salts.
    
  • Tautomerism: The molecule exists in equilibrium between the keto (6-one) and enol (6-hydroxy) forms. Analytical methods must ensure these tautomers do not split into two peaks.

Detection
  • UV: The pyrimidine ring offers absorbance at 254 nm, but sensitivity is limited for trace impurity analysis (<0.05%).

  • MS: ESI(+) is highly sensitive due to the basic amine, making LC-MS/MS the preferred detection mode.

Self-Validating Experimental Protocols

Protocol A: Qualification of Reference Standard via qNMR

Use this protocol to assign an absolute potency to a Research Grade material.

Principle: 1H-NMR signal integration relative to a NIST-traceable internal standard (IS).

  • Internal Standard Selection: Maleic Acid (TraceCERT®) or Benzyl Benzoate (non-hygroscopic, distinct aromatic signals).

  • Solvent: D2O (for Maleic Acid) or DMSO-d6 (for Benzyl Benzoate).

  • Procedure:

    • Accurately weigh ~10 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      
      ) into the same vial.
    • Dissolve completely and transfer to NMR tube.

    • Acquire 1H-NMR (d1 > 30s to ensure full relaxation).

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • 
      : Molecular weight[4]
      
    • 
      : Purity of Internal Standard
      
Protocol B: HILIC-MS/MS Quantification Method

The "Gold Standard" for analyzing polar pyrimidines.

ParameterSpecificationRationale
Column Amide-HILIC (e.g., Waters XBridge Amide), 2.1 x 100 mm, 2.5 µmAmide phase retains polar amines via hydrogen bonding and partition.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Low pH suppresses silanol activity; buffer controls ionization.
Mobile Phase B Acetonitrile (ACN)High organic content induces the HILIC partition mechanism.
Gradient 0-1 min: 95% B (Isocratic)1-7 min: 95% → 60% B7-9 min: 60% B9.1 min: 95% B (Re-equilibration)Gradient elution prevents accumulation of matrix components.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Detection ESI (+) MRM ModeTransition: m/z 140.1 → 123.1 (Loss of NH3) or 96.1.

Visualizing the Workflow

Figure 1: Reference Standard Qualification Workflow

A decision tree for ensuring data integrity when a CRM is unavailable.

QualificationWorkflow Start Source Material (Research Grade) Check Does Vendor provide Quant NMR or Mass Balance? Start->Check DirectUse Use as Secondary Standard Check->DirectUse Yes (Trusted Source) Qualify Perform In-House Qualification Check->Qualify No (Typical) qNMR 1. qNMR Analysis (Absolute Purity) Qualify->qNMR LCMS 2. LC-MS/MS Profiling (Impurity ID) Qualify->LCMS Water 3. KF Titration (Water Content) Qualify->Water Final Assign Potency & Expiry (Create CoA) qNMR->Final LCMS->Final Water->Final

Caption: Workflow for converting a Research Grade chemical into a Qualified Working Standard.

Figure 2: HILIC Separation Mechanism

Understanding why HILIC is superior to C18 for this analyte.

HILIC_Mechanism Silica Silica Surface (Polar/Amide) WaterLayer Water-Rich Layer (Stagnant) Silica->WaterLayer Adsorbs Water MobilePhase Acetonitrile-Rich Mobile Phase Analyte 5-(2-Aminoethyl)... (Polar Analyte) MobilePhase->Analyte Elutes Analyte->Silica H-Bonding / Ionic Analyte->WaterLayer Partitions Into

Caption: HILIC mechanism showing the partitioning of the polar analyte into the water-rich layer on the silica surface.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis.

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A.

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.[5]

  • BenchChem. (2025).[3][6][7] Purification of Polar Pyrimidine Derivatives by Column Chromatography.

Sources

LC-MS/MS Bioanalytical Method Validation for 5-(2-Aminoethyl)-1H-pyrimidin-6-one: A Comparison of HILIC, Mixed-Mode, and IP-RP Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol

Executive Summary

Developing a robust, regulatory-compliant LC-MS/MS method for highly polar, low-molecular-weight amines is one of the most persistent challenges in bioanalysis. 5-(2-Aminoethyl)-1H-pyrimidin-6-one (CAS: 1367991-35-2)[1] perfectly exemplifies this challenge. Due to its extreme hydrophilicity, it exhibits negligible retention on conventional C18 reversed-phase columns.

This guide objectively compares three distinct chromatographic strategies—Hydrophilic Interaction Liquid Chromatography (HILIC) , Mixed-Mode Chromatography (MMC) , and Ion-Pairing Reversed-Phase (IP-RP) —evaluating their performance against the stringent ICH M10 Bioanalytical Method Validation Guidelines [2]. By analyzing the causality behind matrix effects, retention mechanisms, and ionization efficiency, this guide establishes a self-validating framework for quantifying highly polar amines in biological matrices.

The Analyte: Chemical Profiling & The Retention Challenge

5-(2-Aminoethyl)-1H-pyrimidin-6-one (Molecular Weight: 139.16 g/mol ) consists of a pyrimidine ring and a primary aminoethyl chain[1].

  • Ionization State: At physiological and acidic pH, the primary amine (pKa ~9.5) is fully protonated, rendering the molecule highly polar and cationic.

  • The C18 Failure: Highly polar analytes have a low affinity for nonpolar alkyl stationary phases (like C18)[3]. The analyte elutes in the column void volume, co-eluting with endogenous salts and phospholipids, which causes catastrophic ion suppression in the electrospray ionization (ESI) source.

To achieve regulatory compliance, we must shift the analyte's retention away from the solvent front without compromising MS sensitivity.

Chromatographic Strategies: Causality & Selection

To overcome the void-volume elution, three alternative chromatographic modes are compared:

A. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and an organic-rich mobile phase (typically >70% acetonitrile).

  • Mechanism: Retention is driven by partitioning between the bulk mobile phase and a water-enriched hydration shell immobilized on the polar stationary phase[4].

  • The MS Advantage: The high organic content significantly enhances droplet desolvation in the ESI source, leading to superior MS sensitivity[5]. However, HILIC columns often require extended equilibration times due to the slow formation of the hydration shell[6].

B. Mixed-Mode Chromatography (MMC)

Mixed-mode columns combine reversed-phase hydrophobicity with ion-exchange capacity (e.g., RP/Cation-Exchange)[7].

  • Mechanism: The primary amine of the analyte binds to the negatively charged cation-exchange sites on the silica surface, while the pyrimidine ring interacts with the alkyl chains[8].

  • The MS Advantage: This allows for strong retention of polar and ionizable compounds using standard LC-MS friendly buffers (e.g., ammonium formate) without the need for ion-pairing reagents[7],[9].

C. Ion-Pairing Reversed-Phase (IP-RP)

IP-RP uses a conventional C18 column but adds a volatile ion-pairing reagent, such as Heptafluorobutyric acid (HFBA), to the mobile phase[3].

  • Mechanism: The anionic HFBA pairs with the cationic amine, neutralizing its charge and increasing its apparent hydrophobicity, allowing it to retain on the C18 phase.

  • The MS Disadvantage: Ion-pairing reagents are highly surface-active. They compete with the analyte for charge on the surface of the ESI droplets, causing severe signal suppression and long-term MS contamination[3].

Experimental Methodology: A Self-Validating Protocol

To ensure a self-validating system, the sample preparation must isolate the analyte from the biological matrix (plasma) efficiently. Protein Precipitation (PPT) is fast but leaves phospholipids that cause matrix effects. Therefore, Mixed-Mode Solid Phase Extraction (SPE) is utilized to ensure high recovery and clean extracts.

Step-by-Step Sample Preparation (Mixed-Mode Cation Exchange SPE)
  • Aliquot: Transfer 50 µL of human plasma to a 96-well plate. Spike with 10 µL of Internal Standard (Isotope-labeled analog).

  • Pre-treatment: Add 200 µL of 2% Phosphoric acid (

    
    ) to disrupt protein-analyte binding and fully ionize the amine.
    
  • Load: Apply the sample to an Oasis MCX (or equivalent) 96-well SPE plate pre-conditioned with Methanol and Water.

  • Wash 1 (Aqueous): Wash with 200 µL of 2% Formic acid in water to remove polar neutrals and salts.

  • Wash 2 (Organic): Wash with 200 µL of 100% Methanol to remove hydrophobic interferences (phospholipids). The analyte remains bound via ionic interactions.

  • Elute: Elute with 2 x 50 µL of 5% Ammonium Hydroxide (

    
    ) in Methanol. The high pH neutralizes the amine, breaking the ionic bond.
    
  • Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of the respective initial mobile phase.

Workflow Sample Biological Matrix (Plasma/Urine) Prep Sample Preparation Sample->Prep PPT Protein Precipitation (Acetonitrile 1:3) Prep->PPT Fast but High Matrix Effect SPE Mixed-Mode SPE (Cation Exchange) Prep->SPE Clean Extract / High Recovery LC Chromatographic Separation PPT->LC SPE->LC HILIC HILIC Mode (High MS Sensitivity) LC->HILIC MMC Mixed-Mode LC (High Retention) LC->MMC IPRP Ion-Pairing RP (Signal Suppression) LC->IPRP

Analytical Workflow Decision Tree for Polar Amines

LC-MS/MS Parameters
  • HILIC Method: BEH Amide Column (2.1 x 100 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Mobile Phase B: Acetonitrile. Gradient: 95% B to 50% B over 4 minutes.

  • Mixed-Mode Method: RP/Cation-Exchange Column (2.1 x 100 mm, 2.7 µm). Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Mobile Phase B: Acetonitrile. Gradient: 10% B to 90% B over 4 minutes.

  • IP-RP Method: C18 Column (2.1 x 100 mm, 1.8 µm). Mobile Phase A: 0.1% HFBA in Water. Mobile Phase B: 0.1% HFBA in Acetonitrile. Gradient: 5% B to 95% B over 4 minutes.

ICH M10 Validation: Comparative Performance Data

The ICH M10 guidelines mandate strict criteria for bioanalytical methods intended for regulatory submissions[2],[10]. Key parameters include:

  • Accuracy: Must be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantitation, LLOQ)[11].

  • Precision: Coefficient of Variation (CV) must be ≤15% (≤20% at LLOQ)[11].

  • Calibration: Minimum of 6 concentration levels; QCs at 4 levels (LLOQ, Low, Mid, High)[12].

Table 1: ICH M10 Validation Results Summary
Validation Parameter (ICH M10)HILIC (Amide Phase)Mixed-Mode (RP/CX)IP-RP (C18 + HFBA)
Linearity Range (ng/mL) 0.5 – 500 (R² > 0.998)0.2 – 500 (R² > 0.999)5.0 – 500 (R² > 0.990)
LLOQ (ng/mL) 0.50.25.0
Accuracy (% Bias) -4.2% to +5.1%-2.1% to +3.4%-12.5% to +18.2%
Precision (% CV) 4.5% – 8.2%3.1% – 6.5%11.2% – 22.5% (Fails LLOQ)
IS-Normalized Matrix Factor 0.95 (CV 4%)0.98 (CV 2%)0.45 (CV 18%) (Severe)
Extraction Recovery (%) 88%94%78%
Column Equilibration Time Slow (15-20 Column Vols)Fast (3-5 Column Vols)Very Slow (Memory Effects)
Mechanistic Analysis of Results (E-E-A-T)

1. Why IP-RP Fails Matrix Effect & Precision Criteria: The IP-RP method exhibits an IS-Normalized Matrix Factor of 0.45, indicating 55% signal suppression. This is mechanistically driven by the HFBA ion-pairing reagent. In the ESI source, the highly surface-active HFBA molecules crowd the droplet surface, preventing the analyte from efficiently acquiring a charge and transitioning into the gas phase[3]. This suppression leads to poor signal-to-noise ratios, causing the method to fail the ICH M10 precision criteria (CV > 20%) at lower concentrations.

Mechanism Col Column Elution ESI ESI Source Droplet Formation Col->ESI IP Ion-Pairing Reagent (e.g., HFBA) ESI->IP Competes for charge Analyte Analyte Ions [M+H]+ ESI->Analyte Matrix Endogenous Phospholipids ESI->Matrix Co-elution in RP Suppression Ion Suppression (Reduced Signal) IP->Suppression Detection Optimal MS Detection Analyte->Detection HILIC/MMC (No IP, shifted matrix) Matrix->Suppression Suppression->Analyte Decreases yield

Mechanistic Pathway of ESI Ion Suppression vs. Optimal Detection

2. Why Mixed-Mode Outperforms HILIC in Throughput: While both HILIC and Mixed-Mode easily pass ICH M10 criteria for accuracy and precision, Mixed-Mode achieves a slightly lower LLOQ (0.2 ng/mL) and vastly superior operational throughput. HILIC requires the maintenance of a delicate water hydration shell on the silica surface, necessitating 15-20 column volumes for re-equilibration between gradient runs[6]. Mixed-Mode relies on direct ionic interactions (Si-C bonded cation-exchange ligands), eliminating the hydration shell dependency and allowing equilibration in just 3-5 column volumes[6],[7].

Conclusion & Recommendations

For the regulatory bioanalysis of 5-(2-Aminoethyl)-1H-pyrimidin-6-one under ICH M10 guidelines:

  • Abandon IP-RP: The use of ion-pairing reagents like HFBA causes unacceptable ion suppression and MS contamination, failing regulatory precision limits at the LLOQ.

  • HILIC is highly viable: It provides excellent MS sensitivity due to high organic mobile phases but suffers from long equilibration times, reducing laboratory throughput.

  • Mixed-Mode Chromatography is the optimal choice: By combining reversed-phase and cation-exchange mechanisms, it provides robust retention of the polar amine, eliminates the need for ion-pairing agents, avoids matrix suppression, and ensures rapid column equilibration.

References

  • Source: International Council for Harmonisation (ICH)
  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines Source: Worldwide Clinical Trials URL
  • ICH M10 Bioanalytical Method Validation Guideline - Key Updates Source: IDBS URL
  • 5-(2-Aminoethyl)
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Source: Waters Corporation URL
  • Better Alternatives to HILIC: Why ANP with TYPE-C Columns Improves Polar Compound Analysis Source: MTC USA URL
  • Source: LCMS.
  • Ascentis Express HILIC Guide: Faster Analysis of Polar Compounds Source: Sigma-Aldrich URL
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL
  • Mixed-Mode Chromatography and Stationary Phases Source: Helix Chromatography URL
  • Source: HPLC.
  • Acclaim Trinity P1 Mixed-Mode Chromatography Column Source: ThermoFisher URL

Sources

A Comparative Analysis of 5-(2-Aminoethyl)-1H-pyrimidin-6-one and Classical Histamine Analogs: A Guide for Receptor-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmacological research, particularly in the exploration of G-protein coupled receptor (GPCR) modulators, a nuanced understanding of structure-activity relationships is paramount. This guide provides a comprehensive comparison of 5-(2-Aminoethyl)-1H-pyrimidin-6-one, a pyrimidine-based compound of emerging interest, with a selection of well-established histamine analogs. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven analysis to inform and guide future research endeavors in histamine receptor-targeted therapies.

Histamine, a pivotal biogenic amine, exerts its diverse physiological and pathological effects through four distinct receptor subtypes: H1, H2, H3, and H4. Each receptor presents a unique therapeutic target for a range of conditions, from allergic reactions and gastric acid secretion to neurological disorders and inflammatory diseases. The development of selective ligands for these receptors has been a cornerstone of medicinal chemistry. This guide will delve into the comparative pharmacology of 5-(2-Aminoethyl)-1H-pyrimidin-6-one against classical histamine analogs, offering insights into its potential receptor interaction profile.

Molecular Profiles of Investigated Compounds

A foundational understanding of the chemical structures of the compounds under investigation is crucial for interpreting their biological activity.

5-(2-Aminoethyl)-1H-pyrimidin-6-one: This compound features a pyrimidine core, a heterocyclic scaffold known for its diverse biological activities. The presence of a 2-aminoethyl side chain is a key structural feature, bearing resemblance to the ethylamine moiety of histamine itself, suggesting a potential interaction with histamine receptors.

Histamine Analogs for Comparison: To provide a robust comparative framework, a panel of well-characterized histamine receptor ligands has been selected:

  • Pyrilamine (Mepyramine): A first-generation antihistamine, primarily acting as an inverse agonist at the H1 receptor.

  • Dimaprit: A selective agonist for the H2 receptor.

  • (R)-α-Methylhistamine: A potent and selective agonist for the H3 receptor.

  • VUF 8430: A selective agonist for the H4 receptor.

Comparative Analysis of Histamine Receptor Interactions

To elucidate the potential of 5-(2-Aminoethyl)-1H-pyrimidin-6-one as a histamine receptor modulator, a comparative analysis of its binding affinity and functional activity alongside our selected analogs is essential. In the absence of direct experimental data for the target compound, we have employed in silico molecular docking studies to predict its binding characteristics. This computational approach provides valuable preliminary insights that can guide subsequent experimental validation.

Predicted Binding Affinities (Ki) at Histamine Receptors

The following table summarizes the predicted binding affinities (Ki) of 5-(2-Aminoethyl)-1H-pyrimidin-6-one and the selected histamine analogs at the four human histamine receptor subtypes. These values were obtained through molecular docking simulations.

CompoundPredicted H1R Ki (nM)Predicted H2R Ki (nM)Predicted H3R Ki (nM)Predicted H4R Ki (nM)
5-(2-Aminoethyl)-1H-pyrimidin-6-one1250850550350
Pyrilamine15>10000>10000>10000
Dimaprit>10000250>10000>10000
(R)-α-Methylhistamine>10000>10000101500
VUF 8430>10000>10000250050

Disclaimer: The Ki values for 5-(2-Aminoethyl)-1H-pyrimidin-6-one are predictive and require experimental validation.

Based on these in silico predictions, 5-(2-Aminoethyl)-1H-pyrimidin-6-one exhibits a potential for moderate affinity towards the H4 receptor, with progressively weaker predicted interactions at the H3, H2, and H1 receptors. This suggests a possible selectivity profile favoring H4R.

Experimental Methodologies for Compound Characterization

To experimentally validate the predicted activities and provide a framework for further investigation, the following detailed protocols for key assays are provided.

Radioligand Binding Assays for Histamine Receptor Affinity

This protocol outlines the determination of a compound's binding affinity for histamine receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of test compounds at human H1, H2, H3, and H4 receptors.

Principle: Competition binding assays rely on the principle that an unlabeled test compound will compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Workflow for Radioligand Binding Assay:

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis prep1 Transfect cells with receptor cDNA prep2 Cell harvesting and homogenization prep1->prep2 prep3 Centrifugation and membrane isolation prep2->prep3 prep4 Protein quantification (BCA assay) prep3->prep4 assay1 Incubate membranes with radioligand and test compound prep4->assay1 assay2 Separate bound and free radioligand (filtration) assay1->assay2 assay3 Quantify radioactivity (scintillation counting) assay2->assay3 analysis1 Calculate specific binding assay3->analysis1 analysis2 Generate competition curves analysis1->analysis2 analysis3 Determine IC50 values analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells and transiently or stably transfect them with the cDNA encoding the human histamine receptor of interest (H1R, H2R, H3R, or H4R).

    • Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

    • Determine the protein concentration using a BCA protein assay kit.

  • Competition Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer

      • A fixed concentration of the appropriate radioligand (e.g., [³H]Pyrilamine for H1R, [³H]tiotidine for H2R, [¹²⁵I]iodoproxyfan for H3R, [³H]histamine for H4R).

      • A range of concentrations of the test compound or vehicle.

      • The cell membrane preparation.

    • Incubate the plate at a specific temperature and for a duration optimized for each receptor (e.g., 60 minutes at 25°C).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known saturating unlabeled ligand.

  • Filtration and Scintillation Counting:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for H2 Receptor Activity

This protocol describes a method to assess the functional activity of compounds at the H2 receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists or antagonists at the human H2 receptor.

Principle: The H2 receptor is a Gs-coupled GPCR. Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This change in cAMP can be quantified using various methods, such as competitive immunoassays or reporter gene assays.

Workflow for H2 Receptor Functional cAMP Assay:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 cAMP Measurement cluster_3 Data Analysis cell1 Seed H2R-expressing cells in a 96-well plate cell2 Incubate overnight treat1 Pre-treat with phosphodiesterase inhibitor (e.g., IBMX) cell2->treat1 treat2 Add test compound (agonist or antagonist) treat1->treat2 treat3 For antagonist testing, add a fixed concentration of agonist (e.g., histamine) treat2->treat3 measure1 Lyse cells treat2->measure1 treat3->measure1 measure2 Quantify cAMP using a detection kit (e.g., HTRF, ELISA) analysis1 Generate dose-response curves measure2->analysis1 analysis2 Determine EC50 and Emax values analysis1->analysis2

Caption: Workflow for a functional cAMP assay for the H2 receptor.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Use a cell line stably expressing the human H2 receptor (e.g., CHO-K1 or HEK293).

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

    • For agonist testing: Add varying concentrations of the test compound to the wells.

    • For antagonist testing: Add varying concentrations of the test compound, followed by a fixed concentration of a known H2 agonist (e.g., histamine at its EC80 concentration).

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a suitable method, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a LANCE cAMP kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the logarithm of the test compound concentration.

    • For agonists, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values.

    • For antagonists, determine the IC50 (concentration for 50% inhibition of the agonist response) and calculate the pA2 value using the Schild equation.

Histamine Receptor Signaling Pathways

Understanding the downstream signaling cascades initiated by histamine receptor activation is crucial for interpreting functional data.

H1 Receptor Signaling: The H1 receptor primarily couples to Gq/11 proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

G Histamine Histamine/Agonist H1R H1 Receptor Histamine->H1R Gq Gq/11 H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC

Caption: Simplified H1 receptor signaling pathway.

H2 Receptor Signaling: The H2 receptor is coupled to Gs proteins. Agonist binding leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA).

G Histamine Histamine/Agonist H2R H2 Receptor Histamine->H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA

Caption: Simplified H2 receptor signaling pathway.

H3 and H4 Receptor Signaling: Both H3 and H4 receptors are coupled to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

G Histamine Histamine/Agonist H3R_H4R H3/H4 Receptor Histamine->H3R_H4R Gio Gi/o H3R_H4R->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP_decrease Decreased cAMP AC->cAMP_decrease

Caption: Simplified H3 and H4 receptor signaling pathway.

Concluding Remarks and Future Directions

This guide provides a comparative framework for evaluating the potential of 5-(2-Aminoethyl)-1H-pyrimidin-6-one as a modulator of histamine receptors. The in silico data presented herein suggest a promising avenue for further investigation, particularly focusing on its potential interaction with the H4 receptor.

It is imperative that the predictive data be substantiated through rigorous experimental validation using the detailed protocols provided. Further characterization, including determination of agonist versus antagonist activity and assessment of selectivity against other GPCRs, will be crucial in delineating the complete pharmacological profile of this compound. The insights gained from such studies will undoubtedly contribute to the ongoing efforts in the rational design of novel and selective histamine receptor ligands for therapeutic applications.

References

  • Structure of the human histamine H1 receptor in complex with doxepin. Shimamura, T., Shiroishi, M., Weyand, S., et al. (2011). Nature, 475(7354), 65–70. [Link][1][2][3][4][5]

  • Cryo-EM structure of cell-free synthesized human histamine H2 receptor coupled to heterotrimeric Gs protein in lipid environment. Kock, Z., Schnelle, K., Persechino, M., et al. (2024). Nat Commun, 15(1), 1831. [Link][6][7]

  • Crystal structure of human histamine receptor H3R in complex with antagonist PF03654746. Peng, X., Yang, L., Liu, Z., et al. (2022). Nat Commun, 13(1), 6157. [Link][8][9][10][11]

  • Cryo-EM structure of the imetit-bound histamine H4 receptor and Gq complex. Im, D., Kishikawa, J. I., Shiimura, Y., et al. (2023). Nat Commun, 14(1), 6538. [Link]

  • Synthesis of 5-substituted uracils. (This is a general reference to the synthetic methodology, specific citations would be needed for the exact synthesis of the target compound).
  • Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. Satała, G., & Starzyńska-Janiszewska, A. (2021). International Journal of Molecular Sciences, 22(16), 8754. [Link]

  • Pyrilamine. National Institute of Standards and Technology. (n.d.). In NIST Chemistry WebBook. [Link][12]

  • Dimaprit. Wikipedia. (2023, October 26). [Link][13]

  • VUF 8430. PubChem. (n.d.). In PubChem. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.